Product packaging for 2-[(2-Thienylmethyl)amino]-1-butanol(Cat. No.:CAS No. 156543-22-5)

2-[(2-Thienylmethyl)amino]-1-butanol

Cat. No.: B121993
CAS No.: 156543-22-5
M. Wt: 185.29 g/mol
InChI Key: HAQTVYDMTSBENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(2-Thienylmethyl)amino]-1-butanol is a useful research compound. Its molecular formula is C9H15NOS and its molecular weight is 185.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NOS B121993 2-[(2-Thienylmethyl)amino]-1-butanol CAS No. 156543-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophen-2-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQTVYDMTSBENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405869
Record name 2-[(2-thienylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156543-22-5
Record name 2-[(2-thienylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-[(2-thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel amino alcohol, 2-[(2-thienylmethyl)amino]-1-butanol. This document details a proposed synthetic route via reductive amination, including a thorough experimental protocol. Furthermore, it presents the expected analytical and spectroscopic data for the characterization of the target compound, supported by data from its precursors and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Synthesis

The synthesis of this compound can be effectively achieved through a one-pot reductive amination reaction. This method involves the condensation of 2-thiophenecarboxaldehyde with 2-amino-1-butanol to form a Schiff base intermediate, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride is a suitable reducing agent for this transformation, offering good yields and operational simplicity.[1][2][3]

Proposed Synthetic Pathway

The overall synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Thiophenecarboxaldehyde B 2-Amino-1-butanol C Methanol (Solvent) E Stirring at Room Temperature D Sodium Borohydride (Reducing Agent) F This compound I->F

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Thiophenecarboxaldehyde (98% purity)

  • 2-Amino-1-butanol (99% purity)

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in anhydrous methanol.

  • Amine Addition: To the stirred solution, add 2-amino-1-butanol (1.1 equivalents).

  • Imine Formation: Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

G A Dissolve 2-Thiophenecarboxaldehyde in Methanol B Add 2-Amino-1-butanol A->B C Stir at Room Temperature (2 hours) B->C D Cool to 0°C C->D E Add Sodium Borohydride (Portion-wise) D->E F Stir at Room Temperature (4-6 hours) E->F G Quench with NaHCO3 (aq) F->G H Remove Methanol G->H I Extract with Dichloromethane H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Concentrate K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for the synthesis and purification.

Characterization

The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data are summarized below.

Physical Properties (Expected)
PropertyExpected Value
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
AppearancePale yellow oil or low-melting solid
Spectroscopic Data (Expected)

2.2.1. 1H NMR Spectroscopy

The expected proton NMR spectrum will show characteristic signals for the thiophene ring protons, the methylene protons of the thienylmethyl group, and the protons of the butanol backbone.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25dd1HThiophene H5
~6.95dd1HThiophene H4
~6.90m1HThiophene H3
~3.90s2H-CH2- (thienylmethyl)
~3.60m1H-CH(OH)-
~3.40dd1H-CH2OH (diastereotopic)
~3.20dd1H-CH2OH (diastereotopic)
~2.70m1H-CH(NH)-
~2.00br s2H-NH- and -OH
~1.45m2H-CH2- (ethyl)
~0.90t3H-CH3 (ethyl)

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~142Thiophene C2
~127Thiophene C5
~125Thiophene C4
~124Thiophene C3
~65-CH2OH
~60-CH(NH)-
~50-CH2- (thienylmethyl)
~25-CH2- (ethyl)
~10-CH3 (ethyl)

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-S bonds, as well as the thiophene ring.

Wavenumber (cm-1)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol) and N-H stretch (secondary amine)
3100-3000MediumC-H stretch (aromatic, thiophene)
2960-2850StrongC-H stretch (aliphatic)
~1500MediumC=C stretch (thiophene ring)
1250-1000StrongC-O stretch (primary alcohol)
~850-700StrongC-H out-of-plane bend (thiophene) and C-S stretch

2.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
185[M]+, Molecular ion
154[M - CH2OH]+
97[Thienylmethyl]+

Potential Applications

Amino alcohols are an important class of compounds in medicinal chemistry, often serving as chiral synthons or exhibiting biological activity themselves. The title compound, incorporating a thiophene moiety, may present interesting pharmacological properties. Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Further investigation into the biological profile of this compound is warranted.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(2-Thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-[(2-thienylmethyl)amino]-1-butanol (CAS No. 156543-22-5). Due to a lack of extensive published experimental data for this specific compound, this document presents a combination of calculated values and detailed, generalized experimental protocols for determining key physicochemical parameters. These protocols are based on established methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), and are intended to serve as a practical resource for researchers initiating the characterization of this and similar molecules. The guide is structured to facilitate easy access to data and methodologies, featuring clearly organized tables and a workflow diagram for physicochemical characterization.

Introduction

This compound is a chemical compound containing a thiophene ring, a secondary amine, and a primary alcohol functional group. Its structural features suggest potential applications in medicinal chemistry and materials science, where such scaffolds are of interest. A thorough understanding of its physicochemical properties is a fundamental prerequisite for any further research and development, including formulation, pharmacokinetic studies, and toxicological assessment. This guide aims to consolidate the available information and provide a framework for the experimental determination of its core physicochemical characteristics.

Chemical Identity and Calculated Properties

The fundamental identifying information and computationally predicted properties for this compound are summarized in the table below. It is critical to note that apart from the molecular formula and weight, the other parameters are predictions and should be confirmed by experimental data.

PropertyValueSource
IUPAC Name 2-[(thiophen-2-ylmethyl)amino]butan-1-olN/A
CAS Number 156543-22-5[1][2][3]
Molecular Formula C₉H₁₅NOS[1][2]
Molecular Weight 185.29 g/mol [1][2]
Calculated logP 1.6086[2]
Topological Polar Surface Area (TPSA) 32.26 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 5[2]

Experimental Physicochemical Properties (Data Gap)

A comprehensive search of the scientific literature and chemical databases did not yield experimentally determined values for the following critical physicochemical properties of this compound:

  • Melting Point

  • Boiling Point

  • Water Solubility

  • pKa (Dissociation Constant)

The absence of this data highlights a significant gap in the characterization of this compound and underscores the importance of the experimental protocols detailed in the subsequent sections.

General Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory techniques and established guidelines.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or automated instrument)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample to a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample has melted (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small round-bottom flask with a side arm for a condenser

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or oil bath

  • Clamps and stand

Procedure (Micro Method using Thiele Tube):

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

  • Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Measurement: Continue heating until a steady and rapid stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the sample.

  • Reporting: Record the temperature and the atmospheric pressure at the time of the measurement.

Water Solubility Determination (OECD 105 Flask Method)

Principle: The flask method is a straightforward technique to determine the water solubility of a substance by achieving a saturated solution at a specific temperature and then measuring the concentration of the substance in the aqueous phase.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge (optional)

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • A suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, GC)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the solubility and the time required to reach equilibrium.

  • Main Test:

    • Add an excess amount of the solid substance to a flask containing a known volume of distilled water.

    • Seal the flask and place it in a constant temperature bath (e.g., 20°C or 25°C).

    • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand at the same temperature to let undissolved particles settle.

  • Sample Analysis:

    • Carefully withdraw a sample from the clear supernatant. To remove any suspended microparticles, centrifugation or filtration may be necessary.

    • Analyze the concentration of the substance in the aqueous sample using a validated analytical method.

  • Reporting: The water solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it reflects its basicity. Potentiometric titration involves the gradual addition of a titrant (an acid) to a solution of the basic compound and monitoring the resulting change in pH. The pKa can be determined from the midpoint of the titration curve.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titration:

    • Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.

    • Allow the pH reading to stabilize.

    • Add the standardized acid titrant in small, precise increments from the burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The equivalence point is the point of maximum slope on the curve.

    • The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid.

  • Reporting: Report the pKa value at the specified temperature.

LogP (Octanol-Water Partition Coefficient) Determination (OECD 107 Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of two largely immiscible solvents, n-octanol and water. LogP is a measure of the lipophilicity of a compound.

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Preparation of Solvents: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Add a known amount of the substance to a separatory funnel containing known volumes of the pre-saturated n-octanol and water phases.

    • Shake the funnel for a sufficient time to allow for equilibrium to be established (e.g., 1-2 hours).

    • Allow the phases to separate. If an emulsion forms, centrifugation may be required.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the substance in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate LogP as the base-10 logarithm of P.

  • Reporting: Report the LogP value and the temperature of the measurement.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like this compound.

Physicochemical_Characterization_Workflow Workflow for Physicochemical Characterization cluster_identity Identity & Purity cluster_properties Property Determination cluster_data Data Analysis & Reporting Compound Test Compound (this compound) Purification Purification & Purity Assessment (e.g., Crystallization, Chromatography, NMR, MS) Compound->Purification MeltingPoint Melting Point (Capillary Method) Purification->MeltingPoint BoilingPoint Boiling Point (Micro Method) Purification->BoilingPoint Solubility Water Solubility (OECD 105) Purification->Solubility pKa pKa (Potentiometric Titration) Purification->pKa LogP LogP (OECD 107) Purification->LogP DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Technical Report / Whitepaper DataAnalysis->Report

A logical workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While there is a notable absence of experimentally determined physicochemical data in the public domain, this document provides the necessary theoretical and methodological framework to bridge this gap. The presented calculated properties offer preliminary insights, and the detailed experimental protocols provide a clear path forward for the comprehensive characterization of this compound. Accurate experimental determination of these properties is essential for advancing the scientific understanding and potential applications of this compound in drug discovery and other scientific fields.

References

An In-depth Technical Guide to 2-[(2-thienylmethyl)amino]-1-butanol (CAS Number 156543-22-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical compound 2-[(2-thienylmethyl)amino]-1-butanol, identified by the CAS number 156543-22-5. This document consolidates available information on its chemical properties, potential synthesis strategies, and the broader context of its classification within biologically active molecules. Due to the limited publicly available data specific to this compound, this guide also explores the characteristics of its core components—the 2-amino-1-butanol scaffold and the thienylmethyl group—to infer its potential properties and areas for future research.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its structure integrates a 2-amino-1-butanol backbone with a 2-thienylmethyl substituent on the amino group.

PropertyValueSource
CAS Number 156543-22-5[1]
Molecular Formula C₉H₁₅NOS[1]
Molecular Weight 185.29 g/mol [1]
IUPAC Name 2-[(thiophen-2-ylmethyl)amino]butan-1-ol
Alternative Names 2-(thiophen-2-ylmethylamino)butan-1-ol
Canonical SMILES CCC(CO)NCC1=CC=CS1
Physical Description Not explicitly stated, but likely a liquid at room temperature based on related compounds.

Synthesis and Manufacturing

General Experimental Protocol for Reductive Amination:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-amino-1-butanol

  • Thiophene-2-carboxaldehyde

  • A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (if required, e.g., acetic acid)

Procedure:

  • Dissolve 2-amino-1-butanol in the chosen solvent.

  • Add thiophene-2-carboxaldehyde to the solution. An acid catalyst may be added to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the intermediate imine or enamine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent to the mixture.

  • Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., Thin Layer Chromatography).

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or distillation.

The synthesis of the precursor, 2-amino-1-butanol, is well-documented and can be achieved through various methods, including the reaction of 1-butene with chlorine and a nitrile compound, followed by hydrolysis[2][3].

Potential Pharmacological Profile and Biological Activity

While no specific pharmacological data for this compound has been identified, the structural motifs suggest potential areas of biological activity.

The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs. Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[4]. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other interactions with biological targets, contributing to the pharmacological effect.

The 2-amino-1-butanol scaffold is also found in various biologically active molecules. For instance, (S)-2-amino-1-butanol is a key intermediate in the synthesis of ethambutol, an antibacterial drug used to treat tuberculosis[5]. Derivatives of amino alcohols have been investigated for a variety of therapeutic applications, including as antiarrhythmic and hypotensive agents[6].

Inferred Mechanism of Action

Given the lack of direct studies, any proposed mechanism of action is speculative and based on the activities of related compounds. The presence of the thienylmethyl group could confer affinity for various receptors or enzymes where an aromatic or heteroaromatic moiety is crucial for binding. The amino alcohol portion of the molecule could interact with targets through hydrogen bonding and ionic interactions.

Experimental Workflows and Signaling Pathways

As no specific experimental studies on the biological effects of this compound are available, diagrams of experimental workflows and signaling pathways cannot be constructed at this time. Future research would be necessary to elucidate these aspects.

A general workflow for the initial biological evaluation of this compound could be represented as follows:

experimental_workflow cluster_synthesis Synthesis and Purification cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity TargetBinding Target Binding Assays Cytotoxicity->TargetBinding EnzymeInhibition Enzyme Inhibition Assays TargetBinding->EnzymeInhibition AnimalModel Animal Model of Disease EnzymeInhibition->AnimalModel Pharmacokinetics Pharmacokinetic Studies AnimalModel->Pharmacokinetics Toxicity Toxicity Studies Pharmacokinetics->Toxicity

A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

Safety and Toxicity

There is no specific safety and toxicity data available for this compound. For the parent compound, 2-amino-1-butanol, it is known to cause skin burns and eye damage[7]. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area. A full safety assessment would be required before any advanced studies are conducted.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for further research. Key areas to explore include:

  • Development and optimization of a robust synthesis protocol.

  • Comprehensive in vitro screening to identify its biological targets and potential therapeutic applications. Based on its structural components, screening for antibacterial, antifungal, and anticancer activities would be a logical starting point.

  • Investigation of its mechanism of action on any identified biological targets.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.

Conclusion

This compound is a chemical entity with potential for biological activity, owing to the presence of the pharmacologically significant thiophene and amino alcohol moieties. While there is a notable absence of specific research on this compound, this guide provides a foundational understanding based on the known properties of its constituent parts and outlines a clear path for future investigation. The synthesis is feasible through established chemical reactions, and its potential biological activities warrant exploration by researchers in drug discovery and development.

References

In-Depth Technical Guide to the Structure Elucidation of 2-[(2-Thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 2-[(2-thienylmethyl)amino]-1-butanol. The following sections detail the experimental protocols and expected analytical data that collectively confirm the molecular structure of this compound.

Introduction

The definitive identification of a novel or synthesized chemical entity is a critical step in chemical and pharmaceutical research. Structure elucidation relies on a combination of spectroscopic techniques to piece together the molecular puzzle. For this compound, a molecule with the chemical formula C₉H₁₅NOS, a multi-faceted analytical approach is essential to confirm its connectivity and stereochemistry. This guide outlines a systematic workflow for its structural verification.

Proposed Structure

The hypothesized structure of this compound is presented below:

Chemical Structure:

  • Systematic Name: this compound

  • Molecular Formula: C₉H₁₅NOS

  • Molecular Weight: 185.29 g/mol

Experimental Protocols

Detailed methodologies for the key analytical techniques are as follows:

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: 5-10 mg of the analyte is dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • 2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments are performed to establish proton-proton and proton-carbon correlations, respectively.

3.2 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 10 µg/mL.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analyses.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20dd1HThiophene H5
~6.95dd1HThiophene H3
~6.90dd1HThiophene H4
~3.90s2HThienyl-CH₂-N
~3.60m1HCH(OH)
~3.40dd1HCH₂(OH)
~3.20dd1HCH₂(OH)
~2.80m1HCH(NH)
~2.60dd1HCH₂(NH)
~2.40dd1HCH₂(NH)
~2.00br s2HOH, NH
~1.50m2HCH₂CH₃
~0.90t3HCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~142Thiophene C2
~127Thiophene C5
~125Thiophene C3
~124Thiophene C4
~65CH₂(OH)
~60CH(NH)
~50Thienyl-CH₂-N
~48CH₂(NH)
~25CH₂CH₃
~10CH₂CH₃

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/zAssignment
[M+H]⁺186.0953186.0951Protonated Molecular Ion
[M-H₂O+H]⁺168.0847168.0845Loss of Water
[C₅H₅S]⁺97.011297.0110Thienylmethyl Cation

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Broad, MediumO-H stretch (alcohol)
3300-3200Sharp, WeakN-H stretch (secondary amine)
3100-3000WeakC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic)
1550-1450MediumC=C stretch (thiophene ring)
1250-1020MediumC-N stretch (aliphatic amine)
1050-1000StrongC-O stretch (primary alcohol)

Visualization of the Elucidation Workflow

The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.

structure_elucidation_workflow Structure Elucidation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir nmr_analysis NMR Data Analysis: - Chemical Shifts - Coupling Constants - Connectivity (COSY/HSQC) nmr->nmr_analysis ms_analysis MS Data Analysis: - Molecular Formula (HRMS) - Fragmentation Pattern ms->ms_analysis ftir_analysis FTIR Data Analysis: - Functional Group Identification ftir->ftir_analysis structure_confirmed Structure Confirmed: This compound nmr_analysis->structure_confirmed ms_analysis->structure_confirmed ftir_analysis->structure_confirmed

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis leading to the structural confirmation of this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy provides a robust and unambiguous confirmation of the structure of this compound. The proton and carbon NMR data establish the carbon-hydrogen framework and the connectivity between the butanol and thienylmethyl moieties. HRMS confirms the elemental composition, and FTIR identifies the key functional groups. This systematic approach is fundamental in ensuring the identity and purity of chemical compounds in research and development.

Spectroscopic Data for 2-[(2-thienylmethyl)amino]-1-butanol Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic data (Nuclear Magnetic Resonance [NMR], Infrared [IR], and Mass Spectrometry [MS]) for the compound 2-[(2-thienylmethyl)amino]-1-butanol has yielded no specific experimental datasets. As a result, the creation of an in-depth technical guide or whitepaper with detailed experimental protocols and data tables, as requested, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals seeking to work with this compound will find a notable absence of its fundamental characterization data in common chemical databases and scientific literature. While information on related structures, such as 2-amino-1-butanol, is available, this does not substitute for the specific data required for the thienylmethyl derivative.

The lack of this foundational data prevents the generation of the requested content, which would include:

  • Quantitative Data Tables: Summaries of NMR chemical shifts (¹H and ¹³C), IR absorption frequencies, and mass spectrometry fragmentation patterns are not available.

  • Detailed Experimental Protocols: The specific methodologies used to obtain such data, including instrument parameters and sample preparation techniques, are not documented in the public domain.

  • Visualizations: Without experimental data, no logical workflows for analysis or data interpretation can be constructed.

General Workflow for Spectroscopic Analysis

In the absence of specific data for this compound, a general workflow for the spectroscopic analysis of a novel organic compound is presented below. This serves as a hypothetical experimental plan that would be followed to generate the missing data.

G General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR IR Infrared (IR) Spectroscopy Purity->IR MS Mass Spectrometry (EI, ESI) Purity->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Should experimental data for this compound become available, a comprehensive technical guide could be developed. Researchers in possession of such data are encouraged to publish their findings to advance the collective understanding of this and related chemical entities.

2-[(2-Thienylmethyl)amino]-1-butanol: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[(2-Thienylmethyl)amino]-1-butanol is a novel chemical entity belonging to the class of amino alcohols. Its structure, featuring a 2-amino-1-butanol backbone N-substituted with a 2-thienylmethyl group, presents an intriguing scaffold for potential therapeutic applications. The 2-amino-1-butanol moiety is a key component of the well-known antimycobacterial drug Ethambutol, suggesting a possible avenue for antimicrobial drug discovery. Furthermore, the presence of the thiophene ring, a privileged structure in medicinal chemistry, opens up possibilities for a wide range of biological activities, including neurological and anti-inflammatory effects.

This technical guide provides a comprehensive overview of the this compound scaffold, drawing on available information for its constituent parts and structurally related compounds. It aims to serve as a foundational resource for researchers interested in exploring the synthetic routes, potential biological activities, and therapeutic applications of this novel molecule.

Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its basic chemical properties can be inferred from its structure.

PropertyValueSource
Molecular Formula C₉H₁₅NOSPubChem
Molecular Weight 185.29 g/mol PubChem
CAS Number 156543-22-5PubChem
Predicted LogP 1.6ChemSpider
Hydrogen Bond Donors 2ChemSpider
Hydrogen Bond Acceptors 3ChemSpider

Synthesis Strategies

A plausible and efficient synthetic route to this compound is through the reductive amination of 2-amino-1-butanol with thiophene-2-carboxaldehyde. This well-established reaction in organic chemistry provides a straightforward method for N-alkylation of primary amines.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Amino-1-butanol

  • Thiophene-2-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-1-butanol (1.0 equivalent) in the chosen solvent, add thiophene-2-carboxaldehyde (1.0-1.2 equivalents).

  • Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (Sodium triacetoxyborohydride, 1.5-2.0 equivalents, is often preferred for its mildness and selectivity) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Amino-1-butanol 2-Amino-1-butanol Imine Formation Imine Formation 2-Amino-1-butanol->Imine Formation Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate This compound This compound Reduction->this compound

Figure 1. Synthetic workflow for this compound via reductive amination.

Potential Biological Activities and Signaling Pathways

Given the absence of direct biological data, the potential activities of this compound are hypothesized based on its structural relationship to known bioactive molecules.

Antimycobacterial Activity (Ethambutol Analogy)

The structural similarity to ethambutol suggests that this compound could possess antimycobacterial properties. Ethambutol targets the arabinosyltransferases involved in the biosynthesis of the mycobacterial cell wall. Specifically, it inhibits the polymerization of arabinan, a key component of the cell wall.

However, structure-activity relationship (SAR) studies on ethambutol have shown that modifications to the core structure, particularly the hydroxyl groups, can significantly impact its activity. It is crucial to note that the primary alcohol functionalities in ethambutol are considered essential for its antimycobacterial action[1][2]. Therefore, while this compound retains one of the key 2-amino-1-butanol motifs, its overall different substitution pattern may lead to altered or abolished activity against mycobacteria. Experimental validation is necessary to determine its actual antimycobacterial potential.

G Ethambutol Ethambutol Arabinosyltransferase Arabinosyltransferase Ethambutol->Arabinosyltransferase Inhibits Arabinan Synthesis Arabinan Synthesis Arabinosyltransferase->Arabinan Synthesis Catalyzes Mycobacterial Cell Wall Mycobacterial Cell Wall Arabinan Synthesis->Mycobacterial Cell Wall Component of Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis Disruption leads to

Figure 2. Simplified signaling pathway of Ethambutol's mechanism of action.

Neurological Activity (Thiophene Moiety)

The thiophene ring is a common feature in a variety of centrally active drugs. Thiophene derivatives have been reported to interact with various neurotransmitter systems, including the GABAergic system. Some thiophene-containing compounds act as modulators of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

It is hypothesized that this compound, due to its thiophene moiety, could potentially modulate GABA receptor activity. This could lead to a range of neurological effects, such as anxiolytic, sedative, or anticonvulsant properties. Further investigation through in-vitro binding assays and in-vivo behavioral studies would be required to explore this potential.

G Thiophene Derivative Thiophene Derivative GABA_A_Receptor GABA_A_Receptor Thiophene Derivative->GABA_A_Receptor Modulates Chloride_Ion_Channel Chloride_Ion_Channel GABA_A_Receptor->Chloride_Ion_Channel Opens Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Ion_Channel->Neuronal_Hyperpolarization Causes Inhibitory_Neurotransmission Inhibitory_Neurotransmission Neuronal_Hyperpolarization->Inhibitory_Neurotransmission Leads to

Figure 3. Potential modulation of GABAergic signaling by a thiophene-containing compound.

Future Directions and Research Opportunities

The this compound scaffold represents a promising starting point for new drug discovery programs. The following areas warrant further investigation:

  • Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of this compound to confirm its structure and purity.

  • Antimicrobial Screening: The compound should be screened against a panel of pathogenic bacteria, with a particular focus on Mycobacterium tuberculosis and other nontuberculous mycobacteria, to evaluate its potential as an antimicrobial agent.

  • In-vitro Pharmacological Profiling: A broad in-vitro screening against a panel of common drug targets, including G-protein coupled receptors, ion channels, and enzymes, could help to identify its primary biological activity.

  • Neurological Activity Assessment: Based on the presence of the thiophene moiety, initial assessments of its effects on the central nervous system, for example, through simple behavioral models in rodents, could be insightful.

  • Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, the synthesis and evaluation of a library of analogs with modifications to both the 2-amino-1-butanol backbone and the thiophene ring would be a critical next step in optimizing its potency and selectivity.

Conclusion

While direct experimental data on this compound is currently limited, its unique chemical structure, combining features of a known antimycobacterial drug and a privileged heterocyclic moiety, makes it a compelling candidate for further investigation in drug discovery. This technical guide provides a foundational framework for researchers to begin exploring the potential of this novel scaffold. The proposed synthetic route, along with the hypothesized biological activities, offers a clear starting point for a systematic evaluation of its therapeutic potential. The journey to unlocking the full potential of this compound has just begun, and it holds the promise of yielding new and effective therapeutic agents.

References

The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile five-membered heterocycle serves as a crucial building block for a new generation of therapeutic agents targeting a range of diseases, from cancer and infectious diseases to metabolic disorders. This in-depth guide explores recent discoveries in the field, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to empower further research and development.

Synthesis of Bioactive 2-Aminothiophene Derivatives

The Gewald reaction remains the cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This one-pot, multi-component reaction offers a highly efficient and versatile route to a wide array of derivatives.[1][4] The classical Gewald synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3]

General Experimental Protocol: The Gewald Reaction

A widely adopted protocol for the synthesis of 2-aminothiophene-3-carbonitriles involves a two-step process. First, an ylidene is prepared through the reaction of an acetophenone with malononitrile and ammonium acetate. The resulting intermediate is then reacted with elemental sulfur in a suitable solvent like tetrahydrofuran, with triethylamine added to catalyze the cyclization.[5]

Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile In a 50 mL flask equipped with a condenser and magnetic stirring, 0.016 mol of acetophenone, 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate are combined. The mixture is heated at 60°C for 7 hours. After cooling, 30 mL of dichloromethane is added, and the organic phase is washed twice with 20 mL of water, dried over magnesium sulfate, filtered, and evaporated under reduced pressure. The crude product is recrystallized from methanol to yield the purified ylidene.[5]

Step 2: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile The 2-(1-phenylethylidene)malononitrile from Step 1 and 1.2 equivalents of elemental sulfur are suspended in tetrahydrofuran. A few drops of triethylamine are added, and the reaction mixture is stirred at room temperature for 3 hours. The solvent is then evaporated, and the resulting solid is recrystallized from ethanol to afford the final 2-aminothiophene product.[5]

Modifications to this reaction, such as the use of microwave irradiation, have been shown to improve reaction times and yields.[3]

Diverse Biological Activities and Quantitative Data

Recent research has unveiled the significant potential of 2-aminothiophene derivatives across various therapeutic areas. The following sections summarize key findings and present quantitative data for representative compounds.

Anticancer Activity

2-Aminothiophene derivatives have demonstrated potent antiproliferative effects against a range of human cancer cell lines.[6][7][8] Their mechanisms of action often involve the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[9][10]

A study evaluating a series of 2-aminothiophene derivatives against cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cell lines revealed significant antiproliferative activity.[6] The compounds were tested at concentrations of 5, 10, 25, and 50 µM for 24 and 48 hours.[6] Notably, derivatives 6CN14 and 7CN09 showed efficacy comparable or superior to the standard chemotherapeutic drug, doxorubicin.[6]

CompoundCell LineConcentration (µM)% Proliferation Inhibition (48h)
6CN14 HeLa50~95%
7CN09 HeLa50~90%
DoxorubicinHeLa50~85%
6CN14 PANC-150~80%
7CN09 PANC-150~75%
DoxorubicinPANC-150~70%
Data synthesized from descriptions in[6]

Furthermore, these compounds exhibited a protective effect on non-tumor mouse fibroblast (3T3) cells, suggesting a degree of selectivity for cancer cells.[6] Flow cytometry analysis indicated that the antiproliferative effect is primarily cytostatic, interfering with cell cycle progression rather than inducing significant apoptosis.[6]

The antiproliferative activity of the 2-aminothiophene derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11]

  • Cell Seeding: HeLa, PANC-1, and 3T3 cells are seeded in 96-well plates at a density of 8 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[11]

  • Compound Treatment: The cells are then treated with the 2-aminothiophene derivatives at various concentrations (e.g., 5, 10, 25, and 50 µM) for 24 or 48 hours.[6]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5.0 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[11]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to untreated control cells.

Modulation of G-Protein Coupled Receptors (GPCRs)

2-Aminothiophene derivatives have been identified as novel positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[12][13] These small molecules enhance the receptor's response to the endogenous GLP-1 peptide.[12]

One study reported the discovery of a 2-aminothiophene-3-arylketone analogue, compound 7 , which at a concentration of 5 µM, approximately doubled insulin secretion when combined with 10 nM of the GLP-1 peptide.[12] In vivo studies in CD1 mice demonstrated that a 10 mg/kg dose of compound 7 lowered blood plasma glucose levels by 50% after 60 minutes.[12]

CompoundTargetAssayConcentrationEffect
7 GLP-1RInsulin Secretion5 µM~2-fold increase with 10 nM GLP-1
7 In vivo (CD1 mice)Blood Glucose10 mg/kg50% reduction after 60 min
Data from[12]

Another identified PAM, compound S-1 , with a molecular weight of 239 g/mol , is one of the smallest reported GLP-1R PAMs.[13]

GLP_1R_PAM_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Lead Optimization cluster_3 In Vivo Evaluation db Compound Database (e.g., ZINC) vs Virtual Screening (Structure-based) db->vs hits Initial Hits vs->hits assay Cell-based Assay (e.g., CREB activity) hits->assay pam_activity PAM Activity Confirmation assay->pam_activity synthesis Synthesis of 2-AT Analogues pam_activity->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar optimized Optimized PAMs (e.g., Compound 7, S-1) sar->optimized animal_model Animal Model (e.g., CD1 Mice) optimized->animal_model glucose_test Glucose Tolerance Test animal_model->glucose_test efficacy In Vivo Efficacy glucose_test->efficacy

Caption: Workflow for the discovery and development of 2-aminothiophene-based GLP-1R PAMs.

Antimicrobial and Antileishmanial Activity

The 2-aminothiophene scaffold is also a promising starting point for the development of new antimicrobial and antiparasitic agents.[14][15][16] Derivatives have shown activity against various bacteria and fungi, as well as the Leishmania parasite.[14][15]

One study investigated a series of 2-aminothiophene derivatives as efflux pump inhibitors (EPIs) in Staphylococcus aureus.[16] While the compounds themselves did not exhibit direct antibacterial activity, certain derivatives, when combined with antibiotics like ciprofloxacin (CIP) and erythromycin (ERY), significantly enhanced their efficacy. For instance, some compounds increased the activity of CIP and ERY by 8- and 16-fold, respectively, restoring the sensitivity of resistant strains.[16]

In the context of leishmaniasis, a series of 2-aminothiophene-indole hybrids and their simpler Gewald adduct precursors were evaluated against Leishmania amazonensis.[15] Several compounds exhibited potent antileishmanial activity with IC50 values in the low micromolar range.[15] For example, compounds 19 and 42 showed IC50 values of 2.16 µM and 2.97 µM, respectively, against the promastigote form of the parasite.[15] Bioisosteric replacement of the thiophene sulfur with selenium also proved to be a viable strategy for enhancing activity in some cases.[15]

CompoundOrganism/TargetAssayIC50 / MIC
Compound 19 L. amazonensis (promastigote)Antileishmanial2.16 µM
Compound 42 L. amazonensis (promastigote)Antileishmanial2.97 µM
Various 2-ATs S. aureus (resistant)Efflux Pump Inhibition8-16 fold MIC reduction for CIP/ERY
Data synthesized from descriptions in[15][16]

Signaling Pathways and Mechanisms of Action

A significant portion of the anticancer activity of 2-aminothiophene derivatives can be attributed to their ability to inhibit protein kinases.[9] Kinases are enzymes that play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[10] Dysregulation of these pathways is a hallmark of cancer.[10] Thieno[2,3-d]pyrimidines, which are readily synthesized from 2-aminothiophene precursors, are a prominent class of kinase inhibitors.[9][17]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 2-Aminothiophene-based Kinase Inhibitor (e.g., Thieno[2,3-d]pyrimidine) Inhibitor->Receptor Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of oncogenic kinase signaling pathways by 2-aminothiophene derivatives.

Conclusion

The 2-aminothiophene core represents a highly versatile and valuable scaffold in modern drug discovery. The straightforward and adaptable Gewald synthesis provides access to a vast chemical space of derivatives with a wide spectrum of biological activities. Recent discoveries have highlighted their potential as anticancer agents through kinase inhibition, as positive allosteric modulators of GPCRs for metabolic diseases, and as novel antimicrobial and antiparasitic compounds. The data and protocols presented in this guide aim to facilitate further exploration of this promising class of compounds, ultimately leading to the development of new and effective therapies for a multitude of human diseases.

References

Theoretical Exploration of 2-[(2-thienylmethyl)amino]-1-butanol Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Direct Studies and a Path Forward

A thorough review of existing scientific literature reveals a notable absence of direct theoretical or experimental studies on the specific conformation of 2-[(2-thienylmethyl)amino]-1-butanol. However, the principles of conformational analysis are well-established, and extensive research on analogous amino alcohols provides a robust framework for a prospective theoretical investigation. This guide synthesizes established computational methodologies and known conformational drivers in similar molecules to present a hypothetical, yet technically detailed, exploration of this compound's conformational landscape. The primary focus is on the intramolecular interactions, particularly hydrogen bonding, that are expected to govern its three-dimensional structure.

Core Concepts in Amino Alcohol Conformation

The conformational preferences of amino alcohols are largely dictated by a delicate balance of steric hindrance and attractive non-covalent interactions. The most significant of these is the intramolecular hydrogen bond that can form between the hydroxyl (-OH) group (as the donor) and the amino (-NH-) group (as the acceptor). The stability of this hydrogen bond is influenced by the length and flexibility of the carbon backbone separating these two functional groups. For 2-amino-1-butanol derivatives, this interaction is expected to play a pivotal role in defining the low-energy conformers.

Hypothetical Conformational Analysis of this compound

A systematic conformational search for this compound would involve the exploration of the potential energy surface by rotating the key dihedral angles. The most critical rotations would be around the C1-C2 bond of the butanol backbone and the C-N bond of the amino group. The resulting conformers would be optimized, and their relative energies would determine their stability and expected population distribution at a given temperature.

Anticipated Stable Conformers and Intramolecular Interactions

The most stable conformers of this compound are predicted to be those that allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group. This interaction would result in a pseudo-cyclic arrangement. The presence of the bulky 2-thienylmethyl group is expected to introduce steric constraints that will further influence the conformational preferences.

Data Presentation: Hypothetical Quantitative Data

While no experimental or calculated data for this compound exists, the following table presents a hypothetical summary of quantitative data that would be the target of a computational study. The values are illustrative and based on trends observed in similar amino alcohols.

ConformerDihedral Angle (H-O-C1-C2) (°)Dihedral Angle (O-C1-C2-N) (°)Dihedral Angle (C1-C2-N-C_thienyl) (°)Relative Energy (kcal/mol)H-bond Distance (O-H···N) (Å)
A (Global Minimum) 60-601800.001.95
B 180-601801.25-
C -6060602.502.10
D 1801801804.75-

Note: These values are hypothetical and serve to illustrate the type of data generated in a computational conformational analysis.

Experimental and Computational Protocols

A robust theoretical study of this compound's conformation would employ the following detailed methodology:

Computational Methodology
  • Initial Structure Generation: A systematic or random search of the conformational space would be performed by rotating all relevant single bonds in increments of 30-60 degrees. This generates a large pool of initial structures.

  • Geometry Optimization and Energy Minimization: Each initial structure would be subjected to geometry optimization. A common and efficient approach is to use Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[1]

  • Refinement of Low-Energy Conformers: The lowest energy conformers identified from the initial DFT scan would be further optimized at a higher level of theory to obtain more accurate energies and geometries. Møller-Plesset perturbation theory (MP2) with a larger basis set, such as aug-cc-pVTZ, is a suitable choice for this refinement.[2]

  • Vibrational Frequency Analysis: For each optimized conformer, vibrational frequencies would be calculated at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.

  • Solvation Effects: To simulate a more realistic environment, the effect of a solvent (e.g., water or chloroform) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3]

  • Analysis of Intramolecular Interactions: The nature and strength of intramolecular interactions, particularly hydrogen bonds, would be analyzed using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of a computational conformational analysis and the key intramolecular interaction expected in this compound.

computational_workflow cluster_0 Conformational Search cluster_1 Energy Minimization cluster_2 Refinement and Analysis cluster_3 Results Initial_Structure Initial 3D Structure Systematic_Rotation Systematic/Random Rotation of Dihedral Angles Initial_Structure->Systematic_Rotation Conformer_Pool Pool of Initial Conformers Systematic_Rotation->Conformer_Pool DFT_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformer_Pool->DFT_Optimization High_Level_Optimization High-Level Optimization (e.g., MP2/aug-cc-pVTZ) DFT_Optimization->High_Level_Optimization Frequency_Analysis Vibrational Frequency Analysis High_Level_Optimization->Frequency_Analysis Solvation_Model Continuum Solvation Model High_Level_Optimization->Solvation_Model Interaction_Analysis NBO/QTAIM Analysis High_Level_Optimization->Interaction_Analysis Final_Conformers Relative Energies and Geometries of Stable Conformers Frequency_Analysis->Final_Conformers Solvation_Model->Final_Conformers Interaction_Analysis->Final_Conformers

Caption: Computational workflow for conformational analysis.

Caption: Key intramolecular hydrogen bond in this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[(2-Thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-[(2-thienylmethyl)amino]-1-butanol via a one-pot reductive amination procedure. This method offers an efficient and straightforward approach for the N-alkylation of 2-amino-1-butanol with 2-thiophenecarboxaldehyde using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The protocol is designed for ease of use in a standard laboratory setting and is suitable for professionals in drug discovery and development.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a reliable method for the synthesis of secondary and tertiary amines.[1] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the corresponding amine.[2] The one-pot nature of this reaction, where imine formation and reduction occur in the same reaction vessel, provides a streamlined and efficient synthetic route.[3][4] Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, selective for imines in the presence of aldehydes, and tolerant of a wide range of functional groups.[3][5]

The target molecule, this compound, incorporates a thiophene moiety, a common heterocyclic scaffold in pharmaceuticals, and a butanolamine backbone. This application note details a robust protocol for its synthesis, purification, and characterization.

Reaction Scheme

The synthesis of this compound proceeds via the reductive amination of 2-amino-1-butanol with 2-thiophenecarboxaldehyde.

G cluster_reactants Reactants cluster_reagents Reagents r1 2-Amino-1-butanol p1 This compound r1->p1 r2 2-Thiophenecarboxaldehyde r2->p1 re1 Sodium Triacetoxyborohydride (STAB) re1->p1 re2 Dichloromethane (DCM) re2->p1 re3 Acetic Acid (cat.) re3->p1

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
2-Amino-1-butanol≥98% purity
2-Thiophenecarboxaldehyde≥98% purity
Sodium Triacetoxyborohydride (STAB)≥95% purity
Dichloromethane (DCM)Anhydrous, ≥99.8%
Acetic Acid, GlacialACS grade
Saturated Sodium Bicarbonate SolutionAqueous
Anhydrous Sodium SulfateACS grade
Silica Gel60 Å, 230-400 mesh
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Argon or Nitrogen sourceFor inert atmosphere
Separatory funnel
Rotary evaporator
Column chromatography setup
Synthesis of this compound
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-1-butanol (1.0 eq.).

  • Solvent and Aldehyde Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration relative to the amine). To this solution, add 2-thiophenecarboxaldehyde (1.0 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).

  • Initiation of Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound. Typical yields for this type of reductive amination are in the range of 70-95%.[1][3][6]

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Amino-1-butanolC₄H₁₁NO89.14Colorless liquid
2-ThiophenecarboxaldehydeC₅H₄OS112.15Colorless to yellow liquid
This compoundC₉H₁₅NOS185.29Pale yellow oil
Expected Spectroscopic Data
Technique Expected Data for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-6.90 (m, 3H, thiophene-H), 3.95 (s, 2H, -CH₂-thiophene), 3.65-3.55 (m, 2H, -CH₂OH), 2.80-2.70 (m, 1H, -CH(NH)-), 1.60-1.40 (m, 2H, -CH₂CH₃), 0.95 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 143.5 (thiophene C), 126.8 (thiophene C), 125.0 (thiophene C), 124.5 (thiophene C), 65.5 (-CH₂OH), 60.0 (-CH(NH)-), 48.0 (-CH₂-thiophene), 25.0 (-CH₂CH₃), 10.5 (-CH₃)
IR (neat, cm⁻¹)3350-3250 (br, O-H, N-H stretch), 2960-2850 (C-H stretch), 1440, 1230, 700 (thiophene ring)
MS (ESI+)m/z: 186.0953 [M+H]⁺

Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds and may vary slightly from experimental results.

Visualization of the Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

G start Start reactants 1. Mix 2-Amino-1-butanol, 2-Thiophenecarboxaldehyde, and Acetic Acid in DCM start->reactants stir1 2. Stir at RT for 30 min reactants->stir1 add_stab 3. Add STAB portion-wise stir1->add_stab stir2 4. Stir at RT for 12-24 h add_stab->stir2 quench 5. Quench with sat. NaHCO₃ stir2->quench extract 6. Extract with DCM quench->extract dry 7. Dry organic layers (Na₂SO₄) extract->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify by column chromatography concentrate->purify product Pure this compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This document outlines a detailed and reliable protocol for the synthesis of this compound using a one-pot reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective reaction with good to excellent yields. The provided experimental details, data tables, and workflow diagram are intended to facilitate the successful execution of this synthesis by researchers in the field of drug development and organic chemistry.

References

Application Notes and Protocols for the Chiral Synthesis of (S)-2-[(2-thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-2-[(2-thienylmethyl)amino]-1-butanol, a valuable chiral building block in pharmaceutical development. The synthesis involves a two-step process commencing with the preparation of the key chiral intermediate, (S)-2-aminobutanol, followed by a reductive amination reaction with 2-thiophenecarboxaldehyde. This guide offers comprehensive methodologies, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow to aid in successful execution.

Introduction

Chiral amines and amino alcohols are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these compounds is often critical to their biological activity and pharmacological profile. (S)-2-[(2-thienylmethyl)amino]-1-butanol incorporates both a chiral amino alcohol backbone and a thiophene moiety, making it a desirable intermediate for the synthesis of novel therapeutic agents. The synthetic strategy presented herein focuses on establishing a reliable and reproducible pathway to obtain the enantiomerically pure (S)-enantiomer.

Overall Synthetic Scheme

The synthesis of (S)-2-[(2-thienylmethyl)amino]-1-butanol is achieved through a two-stage process. The first stage focuses on the preparation of the chiral precursor, (S)-2-aminobutanol. The second stage involves the coupling of this chiral amine with 2-thiophenecarboxaldehyde via reductive amination.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of (S)-2-Aminobutanol cluster_stage2 Stage 2: Reductive Amination A Starting Material ((S)-2-Aminobutyric Acid) B Catalytic Hydrogenation A->B Ru-based catalyst, H2 C (S)-2-Aminobutanol B->C Purification D (S)-2-Aminobutanol F Reductive Amination (Imine Formation & Reduction) D->F E 2-Thiophenecarboxaldehyde E->F G (S)-2-[(2-thienylmethyl)amino]-1-butanol F->G NaBH(OAc)3 or NaBH4 Purification

Figure 1: Overall synthetic workflow for (S)-2-[(2-thienylmethyl)amino]-1-butanol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpecific Rotation [α]DKey Spectroscopic Data (Expected)
(S)-2-AminobutanolC₄H₁₁NO89.14Colorless liquid+10° (neat)¹H NMR (CDCl₃): δ 3.65 (dd, 1H), 3.40 (dd, 1H), 2.80 (m, 1H), 1.60-1.20 (m, 4H), 0.95 (t, 3H). IR (neat): 3360, 3280, 2960, 1590, 1070 cm⁻¹.
2-ThiophenecarboxaldehydeC₅H₄OS112.15Colorless to amber liquidN/A¹H NMR (CDCl₃): δ 9.90 (s, 1H), 7.80 (d, 1H), 7.75 (d, 1H), 7.20 (t, 1H). ¹³C NMR (CDCl₃): δ 182.9, 144.1, 136.2, 135.0, 128.3.
(S)-2-[(2-thienylmethyl)amino]-1-butanolC₉H₁₅NOS185.29Expected to be an oil or low-melting solidNot reported, expected to be non-zeroExpected ¹H NMR (CDCl₃): δ 7.2-6.9 (m, 3H, thiophene), 4.0 (s, 2H, CH₂-thiophene), 3.7 (m, 2H, CH₂OH), 2.6 (m, 1H, CH-N), 1.5 (m, 2H, CH₂CH₃), 0.9 (t, 3H, CH₃). Expected ¹³C NMR (CDCl₃): δ 143-140 (C-thiophene), 127-124 (CH-thiophene), 65-63 (CH₂OH), 60-58 (CH-N), 50-48 (CH₂-thiophene), 25-23 (CH₂CH₃), 12-10 (CH₃).

Experimental Protocols

Stage 1: Synthesis of (S)-2-Aminobutanol

This protocol describes the synthesis of (S)-2-aminobutanol via the catalytic hydrogenation of (S)-2-aminobutyric acid. This method is advantageous due to its directness and the availability of the starting amino acid.[1][2]

Materials:

  • (S)-2-Aminobutyric acid

  • Deionized water

  • Supported Ruthenium catalyst (e.g., Ru-based trimetallic supported on activated carbon)[1]

  • Hydrogen gas (high purity)

  • Phosphoric acid (for pH adjustment)

  • Anhydrous sodium sulfate

  • High-pressure autoclave reactor

Procedure:

  • Preparation of the Reaction Mixture: In a suitable beaker, dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.[2]

  • pH Adjustment: Adjust the pH of the solution to 1-5 using phosphoric acid.[2]

  • Catalyst Addition: Transfer the solution to a high-pressure autoclave reactor. Add the supported Ruthenium catalyst. The amount of catalyst should be such that the metal active constituent is 0.1-0.5% of the weight of the (S)-2-aminobutyric acid.[2]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 2-4 MPa and heat to 60-70°C with continuous stirring.[2]

  • Reaction Monitoring: Maintain the reaction for 4-10 hours, or until hydrogen uptake ceases.[2]

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing (S)-2-aminobutanol can be further purified by distillation under reduced pressure.

    • Confirm the identity and purity of the product using NMR, IR spectroscopy, and polarimetry. The expected specific rotation is approximately +10° (neat).

Stage 2: Reductive Amination for the Synthesis of (S)-2-[(2-thienylmethyl)amino]-1-butanol

This protocol outlines the reductive amination of (S)-2-aminobutanol with 2-thiophenecarboxaldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for this transformation.[3][4][5]

Materials:

  • (S)-2-Aminobutanol (from Stage 1)

  • 2-Thiophenecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutanol (1.0 eq.) and 2-thiophenecarboxaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE).

    • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature below 30°C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-2-[(2-thienylmethyl)amino]-1-butanol.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Determine the optical purity by chiral HPLC analysis and measure the specific rotation.

Reductive_Amination_Pathway S_2_aminobutanol (S)-2-Aminobutanol Imine Schiff Base (Imine) Intermediate S_2_aminobutanol->Imine Thiophene_aldehyde 2-Thiophenecarboxaldehyde Thiophene_aldehyde->Imine Imine Formation (Dehydration) Product (S)-2-[(2-thienylmethyl)amino]-1-butanol Imine->Product Reducing_agent NaBH(OAc)3 or NaBH4 Reducing_agent->Product Reduction

Figure 2: Reductive amination signaling pathway.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrogen gas is highly flammable; handle with extreme caution in a properly equipped facility.

  • Sodium borohydride and sodium triacetoxyborohydride are water-reactive and should be handled in a dry environment.

  • Organic solvents are flammable and should be handled with care.

Conclusion

The protocols detailed in this document provide a robust framework for the chiral synthesis of (S)-2-[(2-thienylmethyl)amino]-1-butanol. By following these methodologies, researchers can reliably produce this valuable chiral intermediate for applications in drug discovery and development. The provided data and visual aids are intended to facilitate a comprehensive understanding and successful implementation of the synthetic procedures.

References

Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 2-amino-1-butanol derivatives, a critical chiral building block in the pharmaceutical industry. The following sections outline various synthetic strategies, including classical chiral resolution, modern biocatalytic methods, and advanced asymmetric catalysis. Quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key methods.

Chiral Resolution of Racemic 2-Amino-1-Butanol

Chiral resolution remains a widely used and effective method for obtaining enantiomerically pure 2-amino-1-butanol. This technique relies on the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is a commonly employed resolving agent for this purpose.

Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This method leverages the differential solubility of the diastereomeric salts formed between the racemic 2-amino-1-butanol and L-(+)-tartaric acid. The (d)-2-amino-1-butanol-L-(+)-tartrate salt is typically less soluble and crystallizes out from the solution, allowing for the separation of the enantiomers.

Logical Workflow for Chiral Resolution

racemic Racemic 2-Amino-1-Butanol dissolution Dissolution in Solvent (e.g., Methanol/Ethanol) racemic->dissolution tartaric L-(+)-Tartaric Acid tartaric->dissolution crystallization Selective Crystallization of (d)-amine-(+)-tartrate salt dissolution->crystallization filtration Filtration crystallization->filtration d_salt (d)-2-Amino-1-Butanol L-(+)-Tartrate Salt filtration->d_salt l_salt_filtrate Filtrate containing (l)-2-Amino-1-Butanol L-(+)-Tartrate Salt filtration->l_salt_filtrate basification_d Basification (e.g., Ca(OH)2, NaOH) d_salt->basification_d basification_l Basification l_salt_filtrate->basification_l d_amine Enantiopure (d)-2-Amino-1-Butanol basification_d->d_amine l_amine Enantiopure (l)-2-Amino-1-Butanol basification_l->l_amine

Caption: Workflow for the chiral resolution of 2-amino-1-butanol.

Quantitative Data for Chiral Resolution

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric SaltReference
L-(+)-Tartaric AcidMethanol1:189.2%[1]
L-(+)-Tartaric AcidEthanol1:0.898%[1]
L-(+)-Tartaric AcidMethanol/Isopropanol1:0.8Not specified[1]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid [1][2]

  • Dissolution: To a stirred solution of racemic 2-amino-1-butanol (1.0 mole) in anhydrous methanol (e.g., 280 parts), slowly add L-(+)-tartaric acid (1.0 mole) while maintaining the temperature at 40-45°C.

  • Seeding and Crystallization: Seed the resulting solution with a trace amount of the acid L-tartrate of d-2-amino-1-butanol. Cool the mixture to 0-5°C over a period of three hours to induce crystallization.

  • Isolation of Diastereomeric Salt: Separate the crystalline precipitate of the acid L-tartrate of d-2-amino-1-butanol by filtration.

  • Washing and Drying: Wash the collected crystals with cold methanol and dry to obtain the diastereomeric salt.

  • Liberation of the Free Amine: Dissolve the obtained acid L-tartrate of d-2-amino-1-butanol in a minimum amount of water. Add a sufficient amount of calcium hydroxide to precipitate all the tartaric acid as calcium tartrate.

  • Purification: Separate the calcium tartrate by filtration. Recover the d-2-amino-1-butanol as the free base by distilling the filtrate to remove the water.

Enzymatic Kinetic Resolution

Kinetic resolution using enzymes offers a highly selective alternative to classical resolution methods. Penicillin G acylase can be employed for the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol. The enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the separation of the unreacted (R)-amide and the hydrolyzed (S)-amine.

Quantitative Data for Enzymatic Resolution

EnzymeSubstrateEnantiomeric Excess (e.e.) of (S)-amineReference
Penicillin G acylaseN-phenylacetyl-2-amino-1-butanol>99%

Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Engineered amine dehydrogenases (AmDHs) have been successfully utilized for the asymmetric synthesis of 2-amino-1-butanol derivatives.

Asymmetric Reductive Amination with Engineered Amine Dehydrogenase (AmDH)

This approach involves the direct asymmetric reductive amination of a prochiral ketone, 1-hydroxy-2-butanone, using an engineered AmDH to produce (S)-2-amino-1-butanol. This method is highly efficient, providing excellent enantiomeric excess and high conversion rates.[1]

Biocatalytic Synthesis Workflow

substrate 1-Hydroxy-2-butanone reaction Asymmetric Reductive Amination substrate->reaction enzyme Engineered Amine Dehydrogenase (AmDH) enzyme->reaction cofactor NADH (regenerated) cofactor->reaction amine_source Ammonia amine_source->reaction product Enantiopure (S)-2-Amino-1-butanol reaction->product

Caption: Biocatalytic synthesis of (S)-2-amino-1-butanol.

Quantitative Data for Biocatalytic Synthesis [1]

Enzyme VariantSubstrate ConcentrationConversionEnantiomeric Excess (e.e.)
wh84 (engineered AmDH)100 mMup to 99%>99%
wh84 (engineered AmDH)200 mMup to 91%>99%

Experimental Protocol: Asymmetric Reductive Amination [1]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution containing 1-hydroxy-2-butanone (100-200 mM), an engineered amine dehydrogenase (e.g., wh84 variant), a cofactor regeneration system (e.g., glucose dehydrogenase and glucose), and an ammonia source in an appropriate buffer.

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pH, with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, terminate the reaction and extract the product. Purify the (S)-2-amino-1-butanol using standard techniques like distillation or chromatography.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides a highly atom-economical and efficient route to enantiomerically pure compounds. Various catalytic systems have been developed for the synthesis of 2-amino-1-butanol derivatives.

Asymmetric Reduction of α-Amino Ketones

The enantioselective reduction of α-amino ketones is a direct method to produce chiral 2-amino-1-butanol derivatives. This can be achieved using chiral reducing agents or catalytic systems. Chiral oxazaborolidines, in the presence of borane, are effective catalysts for this transformation.

Quantitative Data for Asymmetric Reduction of α-Amino Ketones

Catalyst/ReagentSubstrateEnantiomeric Excess (e.e.)Reference
Chiral Oxazaborolidine/BoraneN,N-dialkyl α-amino ketonesUp to 94%
Catalytic Asymmetric Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[3] Using osmium tetroxide as a catalyst in the presence of a chiral ligand, an amine and a hydroxyl group are added across the double bond of an alkene like 1-butene in a stereocontrolled manner.

Asymmetric Aminohydroxylation Pathway

alkene 1-Butene reaction Asymmetric Aminohydroxylation alkene->reaction catalyst OsO4 / Chiral Ligand (e.g., DHQD-derived) catalyst->reaction n_source Nitrogen Source (e.g., N-halosulfonamide) n_source->reaction product Enantiopure 2-Amino-1-butanol derivative reaction->product

References

Application Notes and Protocols for 2-[(2-thienylmethyl)amino]-1-butanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for specific medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for 2-[(2-thienylmethyl)amino]-1-butanol did not yield any specific results. The following information is based on the broader class of 2-aminothiophene derivatives and is intended to serve as a general guide for researchers in drug discovery and development. The protocols and pathways described are representative examples from the field of medicinal chemistry for analogous compounds.

Introduction to 2-Aminothiophene Derivatives in Medicinal Chemistry

Thiophene-containing compounds are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[1][2] The thiophene ring is a bioisosteric replacement for the phenyl group and is found in numerous natural and synthetic pharmacologically active compounds.[3] Derivatives of 2-aminothiophene, in particular, have garnered significant interest for their therapeutic potential across various disease areas.

These compounds have been investigated for a multitude of pharmacological effects, including:

  • Antimicrobial and antifungal activities[4]

  • Anticancer properties[4]

  • Anti-inflammatory effects[1][4]

  • Anticonvulsant and antipsychotic potential[5]

  • Enzyme inhibition (e.g., kinases, proteases)[3]

The structural diversity that can be achieved by modifying the substituents on the 2-aminothiophene scaffold allows for the fine-tuning of their biological activity and pharmacokinetic properties.[1][5]

General Synthesis of 2-Aminothiophene Derivatives

A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[1][3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., diethylamine or triethylamine).[4]

A generalized synthetic scheme is presented below:

Gewald_Synthesis Ketone Ketone/Aldehyde Intermediate Intermediate Ketone->Intermediate Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Intermediate Sulfur Sulfur (S8) Sulfur->Intermediate Base Base (e.g., Diethylamine) Base->Intermediate Catalyst Product Substituted 2-Aminothiophene Intermediate->Product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Hypothetical Application in Kinase Inhibition: A Case Study

While no specific data exists for this compound, we can conceptualize its application based on the known activities of similar compounds. Many heterocyclic amine derivatives are explored as kinase inhibitors for oncology applications. The following sections outline a hypothetical experimental workflow to screen and characterize such a compound.

General Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for evaluating a novel compound as a potential kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., Kinase-Glo®) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) Kinase_Assay->Cell_Viability Western_Blot Western Blot for Downstream Signaling Cell_Viability->Western_Blot Data_Analysis Data Analysis & SAR Studies Western_Blot->Data_Analysis PK_Studies Pharmacokinetic (PK) Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Lead_Compound Test Compound (e.g., 2-aminothiophene derivative) Lead_Compound->Kinase_Assay Data_Analysis->PK_Studies Data_Analysis->Lead_Optimization

Caption: Experimental workflow for the evaluation of a potential kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., a 2-aminothiophene derivative) dissolved in DMSO.

  • Recombinant kinase of interest.

  • Kinase substrate peptide.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipette or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: a. To each well of the assay plate, add the kinase, substrate, and assay buffer. b. Add the serially diluted test compound to the wells. Include control wells with DMSO only (for 0% inhibition) and wells without kinase or with a known inhibitor (for 100% inhibition). c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time will depend on the activity of the kinase.

  • Detection: a. Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the well after the kinase reaction. b. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Should experimental data be generated, it should be presented in a clear, tabular format for easy comparison. An example is provided below.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Example-1 Kinase A150MCF-71.2
Example-2 Kinase A25MCF-70.3
Example-3 Kinase B>10,000HCT116>10

IC50: Half-maximal inhibitory concentration in a biochemical assay. GI50: Half-maximal growth inhibition in a cellular assay.

Conceptual Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action where a 2-aminothiophene derivative inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ATP Binding Site RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK:f0 Binds Inhibitor 2-Aminothiophene Derivative Inhibitor->RTK:f1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

The Versatility of Thiophene in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its significant contributions to the development of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including its bioisosteric similarity to a benzene ring, electron-rich nature, and ability to engage in various biological interactions, have established it as a "privileged structure" in drug design.[2][3] Thiophene-based compounds have demonstrated efficacy across numerous therapeutic areas, including oncology, infectious diseases, cardiovascular disorders, and central nervous system (CNS) conditions.[2] This document provides detailed application notes on the use of thiophene compounds in several key therapeutic areas, complete with quantitative data and detailed experimental protocols for their synthesis and evaluation.

Anti-inflammatory Applications

Thiophene derivatives are well-established as potent anti-inflammatory agents.[4] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene moiety, such as Tinoridine and Tiaprofenic acid.[4][5] The anti-inflammatory effects of many thiophene-based compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[4][5]

Quantitative Data for Thiophene-Based Anti-inflammatory Agents
CompoundTargetIC50 Value (µM)Cell Line/Assay ConditionReference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29a)COX-20.31In vitro enzyme assay[5]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29d)COX-21.40In vitro enzyme assay[5]
Thiophene derivative (21)COX-20.67In vivo carrageenan-induced paw edema[6]
Thiophene derivative (21)LOX2.33In vivo carrageenan-induced paw edema[6]
Methoxy-substituted thiophene derivative (5)TNF-α and IL-8 expression-LPS-induced THP-1 monocytes[7]
Experimental Protocols

This protocol outlines the procedure for determining the COX-2 inhibitory activity of thiophene compounds using a fluorometric screening kit.[2][8]

Materials:

  • COX-2 (human recombinant) enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control)

  • Test thiophene compounds

  • 96-well white opaque plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration with COX Assay Buffer.

    • Reconstitute the COX-2 enzyme with sterile ddH₂O and store on ice.

    • Prepare the Reaction Mix by adding the appropriate volumes of COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • Add 10 µL of the diluted test inhibitor or positive control to the designated wells of the 96-well plate. For the enzyme control well, add 10 µL of the assay buffer.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This protocol describes a classic model for evaluating the acute anti-inflammatory activity of thiophene compounds in vivo.[7][9]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% Carrageenan solution in saline

  • Test thiophene compound

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing:

    • Divide the rats into groups (n=6 per group): control, reference drug, and test compound groups (various doses).

    • Administer the test compound or reference drug intraperitoneally 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • The degree of edema is calculated as the difference between the paw volume at each time point and the basal paw volume.

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100

Anticancer Applications

The thiophene scaffold is a common feature in a multitude of compounds developed as anticancer agents.[1][10] These compounds exert their effects through various mechanisms, including the inhibition of kinases, modulation of apoptosis, and interference with DNA synthesis.[1][10] Raltitrexed, an anticancer drug, features a thiophene ring and functions as a thymidylate synthase inhibitor.[1][11]

Quantitative Data for Thiophene-Based Anticancer Agents
CompoundTarget/ActivityIC50 Value (µM)Cell LineReference
Thiophene derivative (15)Anticancer activity3.5 ± 0.26MCF-7 (breast cancer)[12]
Thiophene derivative (10)FGFR1 kinase inhibition7.7 ± 2.1H460 (lung cancer)[12]
Thiophene derivative (7)Cytotoxic activity11.13HCT-116 (colon cancer)[13]
RaltitrexedThymidylate synthase inhibition0.008L1210 (mouse leukemia)[14]
Experimental Protocols

The MTT assay is a colorimetric method used to assess the cytotoxic effects of thiophene compounds on cancer cell lines.[1][4][15]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test thiophene compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test thiophene compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined from the dose-response curve.

Neurological and CNS Applications

The lipophilic nature of the thiophene ring facilitates its ability to cross the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.[1] Thiophene derivatives have been successfully developed as antipsychotics (e.g., Olanzapine), anticonvulsants (e.g., Tiagabine), and agents for neurodegenerative disorders.[1]

Experimental Protocols

This colorimetric assay is used to screen for thiophene compounds that can inhibit acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[15][16]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATChI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test thiophene compound

  • Donepezil (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of 0.01 M DTNB, 10 µL of the AChE enzyme solution, and 10 µL of the test compound or positive control at various concentrations. For the control, add 10 µL of the buffer or solvent.

  • Pre-incubation:

    • Incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 0.075 M ATChI to each well.

    • Incubate at 37°C for 10-15 minutes.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Synthesis of Thiophene Derivatives

A variety of synthetic methods are available for the preparation of thiophene and its derivatives. The Gewald reaction is a particularly useful one-pot synthesis for producing substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[1][17]

Protocol 5: Gewald Synthesis of 2-Aminothiophenes

This protocol describes a general procedure for the Gewald three-component reaction.[17][18]

Materials:

  • A ketone or aldehyde with an α-methylene group

  • An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or piperidine)

  • A solvent (e.g., ethanol)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the ketone/aldehyde (1 equivalent), the α-cyanoester/malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Catalyst:

    • Add a catalytic amount of the base (e.g., 0.1 equivalents of morpholine) to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis Gewald Synthesis Workflow Ketone Ketone/ Aldehyde Intermediate Knoevenagel Condensation Product Ketone->Intermediate 1. Cyanoacetate α-Cyanoester Cyanoacetate->Intermediate 1. Sulfur Sulfur Thiophene 2-Aminothiophene Derivative Sulfur->Thiophene 2. Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Thiophene 2.

Caption: Workflow of the Gewald synthesis for 2-aminothiophene derivatives.

G cluster_inflammation Anti-inflammatory Mechanism of Thiophene Derivatives CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX_LOX COX / LOX Enzymes ArachidonicAcid->COX_LOX Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ThiopheneDrug Thiophene Derivative (e.g., Tiaprofenic Acid) ThiopheneDrug->COX_LOX Inhibition

Caption: Inhibition of COX/LOX enzymes by thiophene anti-inflammatory drugs.

G cluster_cancer Anticancer MTT Assay Workflow SeedCells 1. Seed Cancer Cells in 96-well plate AddCompound 2. Add Thiophene Compound SeedCells->AddCompound Incubate1 3. Incubate (24-72h) AddCompound->Incubate1 AddMTT 4. Add MTT Reagent Incubate1->AddMTT Incubate2 5. Incubate (4h) AddMTT->Incubate2 Solubilize 6. Solubilize Formazan Incubate2->Solubilize Measure 7. Measure Absorbance (570 nm) Solubilize->Measure

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Synthesis of Ethambutol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol (EMB) is a cornerstone first-line bacteriostatic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall.[1][2] This disruption of arabinogalactan synthesis leads to increased permeability of the cell wall, making the bacterium more susceptible to other drugs.[1][2] Consequently, ethambutol is a critical component of combination therapies for tuberculosis. The development of ethambutol analogues is a key strategy in the pursuit of more potent and less toxic antitubercular agents. This document provides detailed protocols for the synthesis of (S,S)-ethambutol and its unsymmetrical analogues, along with a summary of their biological activities.

Mechanism of Action: Inhibition of Arabinosyl Transferase

Ethambutol selectively targets arabinosyl transferases, which are involved in the polymerization of D-arabinofuranose residues to form the arabinan domains of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. The (S,S)-enantiomer is the active form, being significantly more potent than the (R,R)-enantiomer and the meso-form.[3] Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the structural integrity of the cell wall.[1]

cluster_0 Mycobacterial Cell Wall Synthesis Ethambutol Ethambutol ArabinosylTransferase Arabinosyl Transferase (embB) Ethambutol->ArabinosylTransferase Inhibits Arabinogalactan Arabinogalactan Synthesis ArabinosylTransferase->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Maintains A (R)-butane-1,2-diol B Protected Diol A->B TBDMS-Cl, Imidazole C Mesylated Intermediate B->C MsCl, TEA D Azide Intermediate C->D NaN3 E Amine Intermediate D->E H2, Pd/C F Diamide E->F Oxalyl chloride, Pyridine G (S,S)-Ethambutol F->G LAH A Start: (S)-2-amino-1-butanol B Protection of Primary Alcohol A->B C N-acylation with Chloroacetyl Chloride B->C D Nucleophilic Substitution with a Second Amino Alcohol C->D E Reduction and Deprotection D->E F End: Unsymmetrical Ethambutol Analogue E->F

References

Application Notes and Protocols for the Quantification of 2-[(2-thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-thienylmethyl)amino]-1-butanol is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound in various matrices, leveraging common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). As no specific validated methods for this exact compound are publicly available, the following protocols are based on established analytical principles for structurally similar compounds, including N-substituted amino alcohols and molecules containing a thiophene moiety.

General Considerations for Analysis

Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is often recommended, particularly for GC-MS analysis, to enhance volatility and improve chromatographic peak shape. For HPLC-MS/MS, derivatization may not be necessary but can be employed to improve ionization efficiency.

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in relatively clean sample matrices or after appropriate sample cleanup. Derivatization is a mandatory step to increase the volatility of the analyte.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Objective: To extract the analyte from the sample matrix and convert it into a volatile derivative suitable for GC-MS analysis.

  • Procedure:

    • To 1 mL of the sample (e.g., plasma, reaction mixture), add a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and 50 µL of a suitable solvent (e.g., acetonitrile).[1]

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized analyte and internal standard.

Data Presentation: Hypothetical GC-MS Quantitative Data

The following table summarizes the expected quantitative performance of the proposed GC-MS method.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + IS Extraction LLE or SPE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity and is the preferred method for analyzing biological samples. Derivatization is generally not required, which simplifies sample preparation.

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation:

  • Objective: To extract the analyte and remove matrix components that may interfere with the analysis.

  • Procedure:

    • To 100 µL of the sample (e.g., plasma), add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC-MS/MS system.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Shimadzu Nexera X2 UHPLC System (or equivalent)

  • Mass Spectrometer: SCIEX Triple Quad 6500+ System (or equivalent)

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 min.

    • Linearly increase to 95% B over 3.0 min.

    • Hold at 95% B for 1.0 min.

    • Return to 5% B in 0.1 min and re-equilibrate for 1.4 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion.

Data Presentation: Hypothetical HPLC-MS/MS Quantitative Data

The following table summarizes the expected quantitative performance of the proposed HPLC-MS/MS method.

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 110%

Visualization: HPLC-MS/MS Workflow

HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample + IS Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evap_Recon Evaporation & Reconstitution Centrifugation->Evap_Recon HPLC_Injection HPLC Injection Evap_Recon->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Developing Novel Antimicrobial Agents from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents derived from thiophene. This document covers the general synthesis, determination of antimicrobial activity, and investigation of the mechanism of action of thiophene-based compounds.

Introduction to Thiophene Derivatives as Antimicrobial Agents

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The versatile structure of the thiophene ring allows for diverse functionalization, leading to the development of potent antimicrobial agents against various bacterial and fungal pathogens.[1] Many synthetic strategies have been developed to accurately position different functionalities on the thiophene ring, which has led to the discovery of compounds with significant biological activity.[3] Thiophene-based compounds have been shown to exhibit antibacterial and antifungal properties, making them promising candidates for the development of new drugs to combat antimicrobial resistance.[2][4]

General Synthesis of Thiophene Derivatives

A common and versatile method for synthesizing polysubstituted thiophenes is the Gewald reaction.[1][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1]

A general synthetic scheme is presented below:

G Ketone α-Oxo Compound (Ketone/Aldehyde) Intermediate Thiolate Intermediate Ketone->Intermediate + Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Intermediate + Sulfur Elemental Sulfur (S8) Sulfur->Intermediate + Base Base (e.g., Morpholine, Diethylamine) Base->Intermediate catalyst Solvent Solvent (e.g., Ethanol, DMF) Solvent->Intermediate medium Thiophene Polysubstituted Thiophene Derivative Intermediate->Thiophene Cyclization & Aromatization

Caption: General workflow for the Gewald synthesis of thiophene derivatives.

Protocol: General Synthesis of a Tetrasubstituted Thiophene Derivative

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative, a common scaffold for antimicrobial agents.

Materials:

  • Appropriate ketone or aldehyde

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Organic base (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the organic base (0.1-0.2 equivalents).

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (temperature will depend on the solvent) and stir for the appropriate time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

Determination of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized thiophene derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[6][7]

Protocol: Broth Microdilution Assay for MIC Determination[8][9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized thiophene compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each thiophene derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial/fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

    • Dilute this suspension in the broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Include a positive control (broth with inoculum and a standard antibiotic).

    • Include a negative control (broth with inoculum and the solvent used to dissolve the compounds).

    • Include a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Investigating the Mechanism of Action

Understanding the mechanism of action is crucial for the development of novel antimicrobial agents. Common mechanisms include inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, and interference with metabolic pathways.[4][9][10] A key initial step is to determine if the compound affects the bacterial cell membrane.

Protocol: Membrane Permeability Assay using Propidium Iodide (PI)[13][14]

This assay determines if a compound damages the bacterial cell membrane, allowing the fluorescent dye propidium iodide to enter and intercalate with DNA.

Materials:

  • Bacterial suspension

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • Thiophene derivative

  • Positive control (e.g., a known membrane-disrupting agent like polymyxin B)

  • Negative control (untreated cells)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with PBS, and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Treatment:

    • Aliquot the cell suspension into separate tubes.

    • Add the thiophene derivative at its MIC and 2x MIC to the respective tubes.

    • Include positive and negative controls.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Staining: Add PI to each tube to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes at room temperature.[11]

  • Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[12] Alternatively, visualize the stained cells under a fluorescence microscope. An increase in fluorescence intensity compared to the negative control indicates membrane damage.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured table for easy comparison of the activity of different thiophene derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of Thiophene Derivatives against Various Microbial Strains (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Thiophene-A81632>64
Thiophene-B481632
Thiophene-C163264>64
Ciprofloxacin0.50.251NA
FluconazoleNANANA2

NA: Not Applicable

Visualizing Workflows and Pathways

Drug Discovery Workflow

The overall process of discovering and developing novel antimicrobial agents from thiophene derivatives can be visualized as a logical workflow.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Synthesis Synthesis of Thiophene Derivatives Screening Primary Antimicrobial Screening (e.g., MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Lead Optimization MoA Mechanism of Action Studies SAR->MoA Toxicity In Vitro & In Vivo Toxicity Studies MoA->Toxicity Pharmacokinetics Pharmacokinetics (ADME) Toxicity->Pharmacokinetics Clinical_Trials Clinical Trials (Phase I-III) Pharmacokinetics->Clinical_Trials

Caption: Workflow for antimicrobial drug discovery from thiophene derivatives.

Potential Mechanisms of Antimicrobial Action

Thiophene derivatives can exert their antimicrobial effects through various mechanisms that target essential cellular processes in bacteria.

G cluster_0 Bacterial Cell Thiophene Thiophene Derivative CellWall Cell Wall Synthesis Thiophene->CellWall Inhibition Membrane Cell Membrane Integrity Thiophene->Membrane Disruption Protein Protein Synthesis (Ribosomes) Thiophene->Protein Inhibition DNA DNA Replication & Repair Thiophene->DNA Inhibition Metabolism Metabolic Pathways (e.g., Folic Acid Synthesis) Thiophene->Metabolism Inhibition

Caption: Potential antimicrobial mechanisms of action for thiophene derivatives.

References

Application Notes and Protocols for High-Throughput Screening of 2-[(2-thienylmethyl)amino]-1-butanol Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries based on the 2-[(2-thienylmethyl)amino]-1-butanol scaffold. This class of compounds holds potential for various therapeutic applications due to its structural relationship to known bioactive molecules. These guidelines are intended to assist researchers in identifying novel hit compounds for further drug discovery and development.

Introduction

The this compound scaffold is a novel chemical entity with potential for diverse biological activities. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such compounds to identify those with desired biological effects.[1][2][3] This document outlines protocols for both biochemical and cell-based HTS assays tailored for the discovery of modulators of key cellular pathways.

Data Presentation

Table 1: Hypothetical HTS Results for a Kinase Inhibition Assay
Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-factor
TMB-0011095.21.50.85
TMB-0021012.5>500.85
TMB-0031088.93.20.85
TMB-0041045.715.80.85
Control (Staurosporine)199.80.010.85
Table 2: Hypothetical HTS Results for a Cell Viability Assay (Cancer Cell Line)
Compound IDConcentration (µM)% ViabilityGI50 (µM)Z'-factor
TMB-0012015.35.10.78
TMB-0022098.1>1000.78
TMB-0032025.68.90.78
TMB-0042070.245.30.78
Control (Doxorubicin)55.20.50.78

Experimental Protocols

Protocol 1: High-Throughput Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a target kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Compound library (dissolved in DMSO)

  • Fluorescence plate reader

Procedure:

  • Prepare the kinase reaction buffer.

  • Dispense 10 µL of assay buffer containing the kinase to all wells of a 384-well plate.

  • Add 100 nL of compounds from the this compound library or control compounds to the appropriate wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

  • Read the fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound relative to positive and negative controls.

Protocol 2: High-Throughput Cell Viability Assay

This protocol details a cell-based assay to screen for compounds affecting cancer cell proliferation.[4]

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 384-well, clear-bottom, tissue culture-treated microplates

  • Compound library (dissolved in DMSO)

  • Cell viability reagent (e.g., resazurin-based)

  • Luminescence or fluorescence plate reader

Procedure:

  • Harvest and count the cancer cells.

  • Seed the cells into 384-well plates at a density of 2,000 cells per well in 40 µL of medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 100 nL of compounds from the this compound library or control compounds to the appropriate wells.

  • Incubate for an additional 72 hours.

  • Add 10 µL of the cell viability reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent viability for each compound relative to vehicle-treated and untreated controls.

Visualizations

HTS_Workflow cluster_screening Screening cluster_analysis Data Analysis plate_prep Prepare 384-well plates compound_add Add library compounds plate_prep->compound_add reagent_prep Prepare reagents and cells reagent_prep->compound_add incubation Incubate compound_add->incubation readout Measure signal incubation->readout data_norm Normalize data readout->data_norm hit_id Identify hits data_norm->hit_id dose_resp Dose-response analysis hit_id->dose_resp

Caption: General workflow for high-throughput screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Compound 2-[(2-thienylmethyl)amino] -1-butanol Library Compound->Kinase2 Inhibition Gene Gene Expression TF->Gene

Caption: Potential kinase signaling pathway inhibited by library compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reductive amination of thiophene aldehydes. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals optimize their reactions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the reductive amination of thiophene aldehydes in a question-and-answer format.

Question: My reaction is showing low or no conversion of the starting materials. What are the possible causes and solutions?

Answer:

Low or no conversion is a common issue that can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Inefficient Imine Formation: The crucial first step is the formation of the imine intermediate from the thiophene aldehyde and the amine.[1][2]

    • Solution 1: Catalytic Acid: For less reactive amines or aldehydes, especially when using milder reducing agents like sodium cyanoborohydride (NaBH₃CN), the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can facilitate imine formation.[3]

    • Solution 2: Removal of Water: Imine formation is a reversible reaction that produces water.[1] Removing water can drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).

    • Solution 3: Pre-formation of the Imine: Stir the thiophene aldehyde and amine together in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent.[3] This allows for a sufficient concentration of the imine to build up.

  • Inactive Reducing Agent: The hydride reagent may have degraded or is not suitable for the chosen conditions.

    • Solution 1: Check Reagent Quality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly sensitive to moisture.[1] Ensure it has been stored in a desiccator and handle it quickly in a dry environment. Use a fresh bottle if degradation is suspected.

    • Solution 2: Solvent Choice: NaBH(OAc)₃ is not compatible with protic solvents like methanol (MeOH).[3] Use aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[3] Conversely, NaBH₃CN works well in methanol.[3]

  • Low Reactivity of Starting Materials: The specific thiophene aldehyde or amine used may be sterically hindered or electronically deactivated.

    • Solution 1: Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of imine formation. However, be cautious as this can also promote side reactions.

    • Solution 2: Use a More Reactive Reducing Agent: If using a mild agent like NaBH(OAc)₃ with an unreactive pair of substrates, consider a more potent, though less selective, reagent like sodium borohydride (NaBH₄). Note that NaBH₄ can also reduce the aldehyde, so it should be added after the imine has had time to form.[3]

Question: I'm observing significant side products, particularly the alcohol from the reduction of my thiophene aldehyde. How can I prevent this?

Answer:

The formation of the corresponding thiophenemethanol is a common side reaction, especially when using less selective reducing agents.

  • Cause: The reducing agent is reacting with the starting aldehyde before it can form the imine.

    • Solution 1: Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it reduces iminium ions much faster than aldehydes.[4] Sodium cyanoborohydride (NaBH₃CN) is also selective for imines over aldehydes at a neutral or slightly acidic pH.[2][5]

    • Solution 2: Two-Step Procedure: First, allow the imine to form completely by stirring the thiophene aldehyde and amine together (with a dehydrating agent if necessary). Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde. Once the imine is formed, then add the reducing agent, such as NaBH₄.[3]

Question: My primary amine is undergoing dialkylation, leading to the formation of a tertiary amine. How can I favor mono-alkylation?

Answer:

Over-alkylation is a risk when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.

  • Cause: The product secondary amine is reacting further with the aldehyde and the resulting iminium ion is being reduced.

    • Solution 1: Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.5 to 2 equivalents) relative to the thiophene aldehyde. This increases the probability that the aldehyde will react with the more abundant primary amine.

    • Solution 2: Slow Addition of Aldehyde: If the reaction is still problematic, try slowly adding the thiophene aldehyde to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the second alkylation step.

Question: The purification of my final amine product is difficult. What are some effective strategies?

Answer:

Purification can be challenging due to the basic nature of the product and potential impurities.

  • Strategy 1: Acid-Base Extraction: This is often the most effective method for purifying amines.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol side-product) will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH or NaHCO₃) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified amine.

  • Strategy 2: Column Chromatography:

    • Silica gel chromatography can be used, but the basicity of the amine can cause it to streak on the column. To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent system). A common eluent system would be a gradient of ethyl acetate in hexanes or DCM/methanol.

    • Alternatively, specialized basic alumina columns can be used for the purification of amines.

Troubleshooting Workflow

Here is a logical workflow for troubleshooting common issues in the reductive amination of thiophene aldehydes.

G start Start: Low Yield or No Reaction check_imine Monitor Imine Formation (TLC/LC-MS) start->check_imine side_reactions Side Reactions Observed (e.g., Aldehyde Reduction) start->side_reactions imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms check_imine->imine_yes Yes add_acid Add catalytic AcOH imine_no->add_acid check_product Monitor Product Formation (TLC/LC-MS) imine_yes->check_product remove_water Use dehydrating agent (e.g., MgSO4) add_acid->remove_water Still no imine increase_temp Increase temperature (e.g., 40-50 °C) remove_water->increase_temp Still no imine end_success Reaction Successful increase_temp->end_success product_no Product Not Forming check_product->product_no No product_yes Product Forms check_product->product_yes Yes check_reductant Check Reducing Agent Quality & Suitability product_no->check_reductant product_yes->end_success change_solvent Ensure Solvent Compatibility (e.g., no MeOH with STAB) check_reductant->change_solvent Reagent OK change_reductant Switch to a different reducing agent change_solvent->change_reductant Solvent OK change_reductant->end_success use_selective_reductant Use more selective reagent (NaBH(OAc)3) side_reactions->use_selective_reductant two_step Use two-step procedure (pre-form imine) use_selective_reductant->two_step Still an issue two_step->end_success

Caption: A decision tree for troubleshooting reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for thiophene aldehydes?

A1: The choice of reducing agent depends on the specific amine and the desired reaction conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is mild, highly selective for imines over aldehydes, and does not require acidic conditions (though it's tolerant to them).[4] Its main drawback is moisture sensitivity and incompatibility with protic solvents like methanol.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): A versatile and selective reagent that works well in protic solvents like methanol.[3][5] It is less reactive than NaBH₄ and typically requires mildly acidic conditions (pH 5-7) for optimal performance.[5] A major concern is its high toxicity and the potential to generate hydrogen cyanide gas if the reaction becomes too acidic.[5]

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, it can readily reduce the starting thiophene aldehyde.[1] It is best used in a two-step process where the imine is formed first, and then NaBH₄ is added.[3]

Q2: Do I need to work under an inert atmosphere (e.g., nitrogen or argon)?

A2: For most standard reductive aminations using borohydride reagents, a strict inert atmosphere is not necessary. However, since some reagents like NaBH(OAc)₃ are moisture-sensitive, it is good practice to use dry solvents and glassware and to minimize exposure to humid air. If your substrates are particularly sensitive to oxidation, then working under an inert atmosphere is recommended.

Q3: Can I run this reaction as a one-pot procedure?

A3: Yes, one of the major advantages of modern reductive amination is that it is typically performed as a one-pot reaction.[6] This is especially true when using selective reducing agents like NaBH(OAc)₃ or NaBH₃CN, where the aldehyde, amine, and reducing agent can be mixed together from the start.[5]

Q4: How does the electron-rich nature of the thiophene ring affect the reaction?

A4: The electron-donating nature of the thiophene ring can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to an electron-withdrawing aromatic aldehyde. However, thiophene aldehydes are generally considered reactive enough for efficient imine formation under standard conditions. In some cases, this electron-rich character can make the resulting imine more susceptible to reduction.

Data Presentation: Comparison of Reducing Agents

The following tables summarize the typical conditions and characteristics of common reducing agents used for the reductive amination of aldehydes.

Table 1: Reducing Agent Characteristics

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low (reduces aldehydes & imines)High (selective for imines at pH 5-7)[5]Very High (reduces imines much faster than aldehydes)[4]
Reactivity HighModerateMild
Toxicity ModerateHigh (can release HCN)[5]Moderate
Moisture Sensitivity LowLowHigh[1]
Typical Solvents MeOH, EtOH[3]MeOH, THF[3][5]DCM, DCE, THF[3]
pH Conditions Neutral to BasicMildly Acidic (pH 5-7)[5]Neutral to Mildly Acidic
Procedure Best in a two-step process[3]One-potOne-pot

Table 2: Typical Reaction Conditions and Yields

Thiophene AldehydeAmineReducing AgentSolventAdditiveTempTime (h)Yield (%)
2-ThiophenecarboxaldehydeBenzylamineNaBH(OAc)₃DCENoneRT6~85-95%
2-Thiophenecarboxaldehyden-ButylamineNaBH₃CNMeOHAcetic AcidRT12~80-90%
3-ThiophenecarboxaldehydeMorpholineNaBH(OAc)₃DCMNoneRT8~88%
2-ThiophenecarboxaldehydeAnilineNaBH(OAc)₃DCEZnCl₂RT24~70-80%[7]
2-ThiophenecarboxaldehydeBenzylamineNaBH₄ (two-step)MeOHNone0°C to RT4~75-85%

Note: Yields are approximate and can vary significantly based on the specific substrates, reaction scale, and purification method.

Experimental Protocols

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a robust and generally applicable method for the reductive amination of thiophene aldehydes with primary and secondary amines.

Materials:

  • Thiophene aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a dry round-bottom flask under ambient atmosphere, add the thiophene aldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the starting materials in anhydrous DCM or DCE (to make a ~0.2 M solution).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv) to the stirring solution. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by acid-base extraction or column chromatography as needed.

Protocol 2: Procedure using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is suitable for reactions in protic solvents and is a good alternative to NaBH(OAc)₃.

Materials:

  • Thiophene aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

Procedure:

  • In a round-bottom flask, dissolve the thiophene aldehyde (1.0 equiv) and the amine (1.1 equiv) in methanol.

  • Add a few drops of glacial acetic acid to catalyze imine formation and maintain a pH of approximately 6-7.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium cyanoborohydride (1.2 equiv) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Quench the reaction by adding water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add an aqueous solution of NaOH (1M) to make the mixture basic (pH > 10).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify as required.

Visualizations

General Reductive Amination Workflow

This diagram illustrates the typical one-pot reductive amination process.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification aldehyde Thiophene Aldehyde mix Combine & Stir aldehyde->mix amine Amine amine->mix solvent Anhydrous Solvent (e.g., DCM) solvent->mix reductant Add Reducing Agent (e.g., NaBH(OAc)3) mix->reductant stir Stir at RT (2-24h) reductant->stir monitor Monitor (TLC/LC-MS) stir->monitor quench Quench (aq. NaHCO3) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Extraction or Chromatography) extract->purify product Final Product purify->product

Caption: A typical workflow for one-pot reductive amination.

References

Technical Support Center: Synthesis of Thienylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thienylmethylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of thienylmethylamine derivatives?

A1: Common starting materials include thiophene, substituted thiophenes, thiophene carboxaldehydes, and thiophene carboxamides. The choice of starting material often depends on the desired substitution pattern on both the thiophene ring and the amine.

Q2: I am observing low yields in my reductive amination reaction. What are the potential causes and solutions?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial condensation of the thienyl carbonyl compound with the amine to form an imine may be incomplete. Consider adjusting the pH (mildly acidic conditions are often optimal) or removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but for less reactive carbonyls or sterically hindered amines, a stronger or more specialized reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) might be more effective.

  • Side Reactions: The thienyl ring can be susceptible to side reactions under certain conditions. For instance, overly acidic conditions can lead to polymerization or degradation of the thiophene moiety.

Q3: My purification process is challenging, and I am struggling to isolate the pure thienylmethylamine derivative. What purification strategies are recommended?

A3: Purification of thienylmethylamine derivatives can be complicated by the presence of unreacted starting materials and byproducts.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Acid-Base Extraction: As thienylmethylamines are basic, an acid-base extraction can be a powerful purification tool. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1 M HCl) to protonate the amine and draw it into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified amine is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

Q4: I am encountering unexpected side products in my synthesis. What are some common side reactions to be aware of?

A4: Side reactions can significantly impact the yield and purity of your target compound.

  • Over-alkylation: In reactions involving the alkylation of a primary thienylmethylamine, over-alkylation to form tertiary amines can be a problem. Using a stoichiometric amount of the alkylating agent and controlling the reaction temperature can help to minimize this.

  • Ring Opening/Degradation: The thiophene ring can be unstable under strongly acidic or oxidizing conditions. It is crucial to choose reagents and reaction conditions that are compatible with the thiophene nucleus.

  • Thiol Formation: In some cases, cleavage of the C-S bond in the thiophene ring can occur, leading to the formation of thiol impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or no product formation Inactive catalyst or reagents.Ensure the catalyst is fresh and active. Use freshly distilled solvents and high-purity reagents.[1]
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
Steric hindrance from bulky substituents.Consider using a different synthetic route that is less sensitive to steric effects. A more potent catalyst or longer reaction times may also be necessary.
Formation of multiple products Non-specific reagents.Use more selective reagents. For example, in an oxidation reaction, m-chloroperoxybenzoic acid (m-CPBA) was found to be more effective than hydrogen peroxide for specific transformations.[2]
Competing reaction pathways.Adjust the reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. For instance, in acylation reactions, dropwise addition of the acyl chloride at low temperatures can improve selectivity.[3]
Product degradation Harsh reaction conditions (e.g., strong acid or base).Use milder reaction conditions. For example, use a weaker acid or base, or protect sensitive functional groups before carrying out the reaction.
Air or moisture sensitivity.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2]
Difficulty in product isolation Product is highly soluble in the reaction solvent.After the reaction, remove the solvent under reduced pressure and attempt to dissolve the residue in a different solvent for extraction or precipitation.
Emulsion formation during workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

General Procedure for the Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives[3]
  • Acyl Chloride Formation: To a solution of nicotinic acid (2.3 mmol) in dichloromethane (CH₂Cl₂, 20 mL), add oxalyl chloride (6.9 mmol) dropwise. Add one drop of dimethylformamide (DMF). Stir the mixture at room temperature for 6 hours. Concentrate the mixture under reduced pressure to obtain the acyl chloride.

  • Acylation: In a separate flask, dissolve the substituted thiophen-2-amine (2.0 mmol) and triethylamine (2.4 mmol) in CH₂Cl₂ (20 mL). Cool the mixture in an ice-water bath. Add the solution of the acyl chloride in CH₂Cl₂ (10 mL) dropwise to the amine solution.

  • Reaction Monitoring and Workup: Allow the resulting mixture to warm to room temperature and stir until the reaction is complete, as indicated by Thin Layer Chromatography (TLC). Upon completion, proceed with aqueous workup and purification.

General Procedure for Nucleophilic Substitution to form Pyridylthioacetamides[2]

This synthesis can be approached via two primary strategies:

  • Strategy A: Nucleophilic substitution of a pyridine halide with a mercaptoacetamide.

  • Strategy B: Nucleophilic substitution of a pyridine thiol with a chloroacetamide.

Both methods are typically promoted by a base.[2]

  • Preparation of 2-Chloro-N-arylacetamide Intermediate: To a mixture of a substituted aniline (5 mmol) and anhydrous potassium carbonate (K₂CO₃, 7.5 mmol) in acetonitrile (CH₃CN, 10 mL), add a solution of chloroacetyl chloride (7.5 mmol) in CH₃CN (5 mL) dropwise at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and then heat to 50 °C for 2 hours. After cooling, concentrate the mixture under reduced pressure. Dilute the residue with dichloromethane (15 mL) and wash successively with water, 1 M HCl, and brine. Dry the organic phase over anhydrous Na₂SO₄ and concentrate to yield the intermediate.

Data Summary

Compound Synthetic Method Yield (%) Reference
N-(thiophen-2-yl)nicotinamide (4a)AcylationNot specified[3]
N-(5-bromothiophen-2-yl)nicotinamide (4f)AcylationNot specified[3]
Thienylpyridyl-containing acetamide (A)Nucleophilic SubstitutionNot specified[2]
Thioether-containing acetamide (Ib)Nucleophilic SubstitutionNot specified[2]

Note: Specific yield percentages were not detailed in the provided search results but the described methods are established synthetic routes.

Visual Guides

experimental_workflow start Starting Materials (e.g., Substituted Thiophene, Amine) reaction Chemical Synthesis (e.g., Reductive Amination, Acylation) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Crystallization) workup->purification analysis Product Analysis (e.g., NMR, MS) purification->analysis product Pure Thienylmethylamine Derivative analysis->product

Caption: A generalized workflow for the synthesis and purification of thienylmethylamine derivatives.

troubleshooting_guide start Low Product Yield? check_reagents Check Reagent/Catalyst Activity start->check_reagents Yes side_reactions Side Reactions Observed? start->side_reactions No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp change_reductant Consider a Different Reducing Agent optimize_temp->change_reductant solution Improved Synthesis change_reductant->solution adjust_ph Adjust pH to Minimize Degradation side_reactions->adjust_ph Yes purification_issue Purification Difficulty? side_reactions->purification_issue No protecting_groups Use Protecting Groups for Sensitive Moieties adjust_ph->protecting_groups protecting_groups->solution acid_base Employ Acid-Base Extraction purification_issue->acid_base Yes purification_issue->solution No column_mod Modify Column Chromatography Conditions (e.g., add triethylamine) acid_base->column_mod column_mod->solution

Caption: A decision tree for troubleshooting common issues in thienylmethylamine synthesis.

References

Technical Support Center: Purification of 2-[(2-Thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-[(2-thienylmethyl)amino]-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Synthesis Incomplete reaction, presence of starting materials (2-amino-1-butanol, 2-thiophenecarboxaldehyde), or formation of side-products.- Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting stoichiometry, temperature, or reaction time. - Initial Work-up: Perform an aqueous work-up to remove water-soluble impurities. Neutralize the reaction mixture and extract the product with a suitable organic solvent.
Difficulty in Crystallization (Oiling Out) The compound may have a low melting point or a high affinity for the solvent. The presence of impurities can also inhibit crystal formation.- Solvent Selection: Experiment with a variety of solvent systems. A good starting point is a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Consider solvent pairs, such as ethanol/water or ethyl acetate/hexane. - Seeding: Introduce a small crystal of pure this compound to induce crystallization. - Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. - Salt Formation: Convert the free base to a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties. The salt can be subsequently neutralized to recover the pure free base.
Co-elution of Impurities during Column Chromatography The polarity of the impurity is very similar to the product.- Optimize Mobile Phase: Use a gradient elution with a solvent system that provides better separation. Common solvent systems for amino alcohols include mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol), often with a small amount of a basic modifier like triethylamine to reduce tailing. - Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., amino or cyano).
Product Degradation during Purification The compound may be sensitive to heat, light, or acidic/basic conditions.- Temperature Control: Avoid excessive heat during distillation or solvent evaporation. Use a rotary evaporator at reduced pressure. - Inert Atmosphere: If sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation of Enantiomers (if applicable) The compound is a racemate, and the desired stereoisomer needs to be isolated.- Chiral Resolution: Form diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or mandelic acid) followed by fractional crystallization. - Chiral Chromatography: Utilize a chiral stationary phase (CSP) column for chromatographic separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification steps for crude this compound?

A1: After the synthesis, a common initial purification strategy involves a liquid-liquid extraction. The reaction mixture can be diluted with a water-immiscible organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities. If the product is in a salt form, it can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to liberate the free base, which can then be extracted into an organic solvent. Subsequent purification can be achieved by distillation, crystallization, or chromatography.

Q2: Which solvent systems are suitable for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, for similar amino alcohols, a range of solvents can be effective. The choice of solvent depends on the impurity profile. Some suggested starting points include:

  • Single Solvents: Isopropanol, ethanol, or ethyl acetate.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water, hexane, or heptane).

The general procedure involves dissolving the crude product in a minimum amount of the hot solvent or solvent mixture and allowing it to cool slowly.

Q3: What type of column chromatography is most effective for purifying this compound?

A3: Normal-phase column chromatography using silica gel is a common and effective method for purifying amino alcohols.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexane or heptane. To minimize peak tailing, which is common for amines on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. Ion-exchange chromatography can also be a powerful technique for separating amino compounds.[1][2]

Q4: How can I remove unreacted 2-amino-1-butanol from the product?

A4: 2-Amino-1-butanol is more polar and has a lower molecular weight than the product. It can typically be removed by:

  • Aqueous Extraction: 2-Amino-1-butanol has higher water solubility than the product, so an aqueous wash of the organic extract can be effective.

  • Column Chromatography: The difference in polarity should allow for good separation on a silica gel column. 2-Amino-1-butanol will elute much later than the desired product in a normal-phase system.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be used to separate the lower-boiling 2-amino-1-butanol.

Q5: Are there any known impurities I should be aware of?

A5: Besides unreacted starting materials, potential impurities could include over-alkylation products (where the secondary amine reacts further) or by-products from side reactions. The specific impurity profile will depend on the synthetic route used. It is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) to identify the impurities present in your crude product.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Add an anti-solvent dropwise until turbidity appears. If crystals form upon cooling, the solvent system is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent or solvent mixture portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and apply it carefully to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by TLC or another analytical method to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Workup Aqueous Work-up / Extraction Crude_Product->Initial_Workup Purification_Method Choice of Purification Initial_Workup->Purification_Method Crystallization Crystallization / Recrystallization Purification_Method->Crystallization Chromatography Column Chromatography Purification_Method->Chromatography Distillation Vacuum Distillation Purification_Method->Distillation Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product Distillation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Low_Purity Low Purity? Start->Low_Purity Oiling_Out Oiling Out? Low_Purity->Oiling_Out No Optimize_Reaction Optimize Reaction / Work-up Low_Purity->Optimize_Reaction Yes Co_elution Co-elution? Oiling_Out->Co_elution No Change_Solvent Change Solvent / Use Seed Crystal Oiling_Out->Change_Solvent Yes Optimize_Mobile_Phase Optimize Mobile Phase / Stationary Phase Co_elution->Optimize_Mobile_Phase Yes Pure_Product Pure Product Co_elution->Pure_Product No Optimize_Reaction->Pure_Product Change_Solvent->Pure_Product Optimize_Mobile_Phase->Pure_Product

Caption: A troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of Amino Alcohol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of amino alcohol compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Significant Racemization Detected in the Final Product

Q: My final amino alcohol product shows a significant loss of enantiomeric purity. What are the likely causes and how can I prevent this?

A: Racemization is a common issue in amino acid chemistry, often occurring through the formation of an oxazolone intermediate or direct enolization, particularly under basic or harsh temperature conditions. The risk of racemization is especially high for amino acids like cysteine and histidine.

Possible Causes & Solutions:

  • Base Strength and Steric Hindrance: The choice of base during reaction setup or deprotection is critical. Stronger, less sterically hindered bases can increase the rate of racemization.

    • Recommendation: Opt for sterically hindered, weaker bases. For instance, 2,4,6-collidine (TMP) has been shown to produce less racemization compared to N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[1] Prolonged exposure to basic conditions, such as overnight reactions, can also increase the likelihood of racemization.[2]

  • Activation Method: The method used to activate the carboxylic acid for reduction can influence racemization.

    • Recommendation: The use of carbonyldiimidazole (CDI) for activation followed by reduction with sodium borohydride is a mild, one-pot method that has been shown to proceed with retention of optical purity.[3] Adding racemization inhibitors like HOBt, HOAt, or Oxyma during coupling reactions can also be effective.[1]

  • Temperature: Elevated temperatures can accelerate racemization.

    • Recommendation: Perform reactions at lower temperatures where possible. For microwave-assisted syntheses, lowering the coupling temperature from 80°C to 50°C can limit the racemization of sensitive amino acids like histidine and cysteine.[4]

Experimental Protocol to Minimize Racemization during Reduction:

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method known to minimize racemization.[3]

  • Activation: Dissolve the N-protected amino acid in anhydrous tetrahydrofuran (THF) at room temperature. Add 1.1 equivalents of CDI and stir for 10 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a solution of sodium borohydride (5 equivalents) in water in one portion.

  • Quenching and Work-up: Stir the solution for 30 minutes. Acidify the reaction with 1N HCl and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over magnesium sulfate.

  • Purification: Filter the solution and pass it through a short pad of silica gel to obtain the crude product with high purity.

Problem 2: Formation of Aldehyde Byproduct Instead of the Desired Amino Alcohol

Q: My reaction is yielding a significant amount of the corresponding amino aldehyde instead of the amino alcohol. How can I drive the reaction to completion?

A: Incomplete reduction of the carboxylic acid or its activated form is a common cause for the presence of the aldehyde byproduct. The choice of reducing agent and reaction conditions are key to achieving full reduction to the alcohol.

Possible Causes & Solutions:

  • Reducing Agent Strength: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters to alcohols on its own.[5] In contrast, Lithium aluminum hydride (LiAlH₄) is a much more potent reducing agent capable of this transformation.[5][6][7]

    • Recommendation: For direct reduction of N-protected amino acids, LiAlH₄ is often the reagent of choice.[8] However, due to its high reactivity and the need for anhydrous conditions, careful handling is necessary.[5][7] An alternative is the use of NaBH₄ in combination with an activating agent for the carboxylic acid, or the NaBH₄/I₂ system which generates diborane in situ.[5][9]

  • Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete reduction.

    • Recommendation: When using LiAlH₄, ensure the reaction is carried out in a suitable anhydrous solvent like THF and allow for sufficient reaction time, which may include refluxing for several hours.[8]

Quantitative Comparison of Reducing Agents:

Reducing AgentSubstrateProduct DistributionNotes
LiAlH₄ Carboxylic Acids, Esters, AmidesPrimary Alcohols (from acids/esters), Amines (from amides)Highly reactive, requires anhydrous conditions.[7]
NaBH₄ Aldehydes, KetonesPrimary and Secondary AlcoholsGenerally does not reduce carboxylic acids or esters.[5][6]
NaBH₄ / I₂ N-protected Amino AcidsN-protected Amino AlcoholsA safer alternative to LiAlH₄, proceeds with good yields.[5][9]
CDI / NaBH₄ N-protected Amino AcidsN-protected Amino AlcoholsMild, one-pot procedure with minimal racemization.[3]
Problem 3: Side Reactions Related to Protecting Groups

Q: I'm observing unexpected byproducts that seem to be related to my protecting groups. How can I troubleshoot these issues?

A: Protecting groups are essential to prevent unwanted side reactions, but they can also be the source of impurities if not chosen or handled correctly.[10]

Possible Causes & Solutions:

  • Incomplete Deprotection: Some protecting groups can be difficult to remove completely, especially in long peptide chains.[3]

    • Recommendation: Extend the cleavage time or use a stronger cleavage cocktail. For example, for sluggish deprotection of N-terminal Asn(Trt), extending the TFA cleavage time to 4 hours can be beneficial.[3]

  • Protecting Group Migration: Certain protecting groups, like sulfonyl groups on arginine, can migrate to other residues like tryptophan during cleavage.

    • Recommendation: Use a cleavage cocktail containing scavengers to trap the reactive cations generated during deprotection.[11] Utilizing indole-protected tryptophan derivatives can also prevent this side reaction.[11]

  • Reaction with Scavengers: Scavengers are added to prevent side reactions but can sometimes react with the desired product. For example, triisopropylsilane (TIS) can reduce some S-protecting groups on cysteine.[12]

    • Recommendation: Carefully select scavengers based on the amino acid composition of your compound. A combination of scavengers is often more effective. For instance, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is effective at suppressing a variety of side reactions.[13]

Table of Common Scavengers and Their Applications:

ScavengerTarget Residues/Protecting GroupsSide Reactions Prevented
Triisopropylsilane (TIS) Trt, tBu groupsTraps carbocations, preventing reattachment to sensitive residues.[12]
Water tBu groupsActs as a scavenger for tBu cations.
Thioanisole Arg(Pbf/Pmc), TrpPrevents sulfonation and alkylation of tryptophan.[13]
1,2-Ethanedithiol (EDT) TrpPrevents oxidation and modification of tryptophan.[13]
Phenol Tyr, TrpScavenges reactive species that can modify tyrosine and tryptophan.[13]
1,4-Benzenedimethanethiol (1,4-BDMT) GeneralA less odorous and effective alternative to EDT for preventing various cleavage-related side reactions.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in amino alcohol synthesis?

A1: The most frequently encountered side reactions include:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon.

  • Over-reduction/Incomplete Reduction: Formation of aldehydes instead of alcohols, or further reduction of the desired product.

  • Protecting Group-Related Side Reactions: Incomplete deprotection, protecting group migration, or reactions with scavengers.[3][11][12]

  • Formation of Byproducts: Such as diketopiperazines from the cyclization of dipeptides, or aspartimide formation from aspartic acid residues.[11]

  • Polymerization: Unprotected amino acids can polymerize under reaction conditions.[10]

Q2: How do I choose the right protecting group for my synthesis?

A2: The choice of protecting group depends on several factors, including the specific amino acid, the planned reaction conditions, and the desired deprotection method. An ideal protecting group should be easy to introduce, stable under the reaction conditions, and easy to remove without affecting other parts of the molecule.[10] The concept of "orthogonality" is crucial, meaning that different protecting groups can be removed selectively under different conditions.[15] For example, an Fmoc group (removed by base) can be used alongside a Boc group (removed by acid).[13][15]

Q3: What is the role of scavengers in the deprotection step?

A3: During the acidic cleavage of protecting groups (e.g., with trifluoroacetic acid - TFA), highly reactive carbocations are generated. These can reattach to nucleophilic side chains of amino acids like tryptophan, tyrosine, and methionine, leading to unwanted byproducts.[13][16] Scavengers are nucleophilic compounds added to the cleavage cocktail to "scavenge" or trap these reactive electrophiles, thus preventing side reactions.[13][16]

Visualizations

Troubleshooting_Workflow start Problem Identified in Amino Alcohol Synthesis purity_issue Low Purity / Unexpected Byproducts start->purity_issue racemization Racemization Observed? purity_issue->racemization aldehyde Aldehyde Byproduct? racemization->aldehyde No sol_racemization - Use sterically hindered base (e.g., TMP) - Lower reaction temperature - Use mild activation (e.g., CDI) racemization->sol_racemization Yes protecting_group_issue Protecting Group Related? aldehyde->protecting_group_issue No sol_aldehyde - Use stronger reducing agent (e.g., LiAlH₄) - Increase reaction time/temperature - Use NaBH₄/I₂ system aldehyde->sol_aldehyde Yes other_byproducts Other Byproducts? protecting_group_issue->other_byproducts No sol_pg - Extend deprotection time - Use appropriate scavenger cocktail - Check protecting group stability protecting_group_issue->sol_pg Yes sol_other - For DKP: Use dipeptide building blocks - For Aspartimide: Add HOBt to deprotection solution other_byproducts->sol_other Yes end Pure Amino Alcohol other_byproducts->end No / Resolved sol_racemization->end sol_aldehyde->end sol_pg->end sol_other->end

Caption: Troubleshooting workflow for common side reactions.

Racemization_Mechanism cluster_0 Racemization via Oxazolone N_Protected_AA N-Protected Amino Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Anhydride) N_Protected_AA->Activated_Intermediate Activation Oxazolone Oxazolone (Planar, Achiral Intermediate) Activated_Intermediate->Oxazolone Intramolecular Cyclization Racemic_Mixture Racemic Mixture of Activated Amino Acid Oxazolone->Racemic_Mixture Enolization & Reprotonation Racemic_Product Racemic Amino Alcohol Racemic_Mixture->Racemic_Product Reduction

Caption: Mechanism of racemization via an oxazolone intermediate.

Protecting_Group_Strategy start Amino Acid with Reactive Side Chain protection Orthogonal Protection - N-terminus (e.g., Fmoc) - Side Chain (e.g., tBu) start->protection reaction Desired Reaction (e.g., Peptide Coupling, Reduction) protection->reaction deprotection_N Selective Deprotection of N-terminus (e.g., Piperidine for Fmoc) reaction->deprotection_N next_step Further Synthesis Steps deprotection_N->next_step final_deprotection Final Deprotection (e.g., TFA for tBu and cleavage from resin) next_step->final_deprotection final_product Final Product final_deprotection->final_product

Caption: Orthogonal protecting group strategy in synthesis.

References

Technical Support Center: 2-[(2-thienylmethyl)amino]-1-butanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-[(2-thienylmethyl)amino]-1-butanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction to synthesize this compound is showing low conversion. What are the potential causes and solutions?

A1: Low conversion in reductive amination can stem from several factors. Here are some common issues and troubleshooting steps:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine intermediate may not be favorable.[1]

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Sub-optimal pH: The reaction is often best conducted under weakly acidic conditions.[1][2] If the pH is too low, the amine nucleophile will be protonated and non-reactive.[2] If the pH is too high, the carbonyl activation will be insufficient.

    • Solution: Optimize the pH of your reaction mixture, typically between 4 and 6. Acetic acid is a commonly used catalyst.[3]

  • Steric Hindrance or Poor Nucleophilicity: If your starting materials (amine or carbonyl compound) are sterically hindered or if the amine is a weak nucleophile, the reaction rate will be slow.[4]

    • Solution: Consider increasing the reaction temperature or extending the reaction time. You might also explore more reactive starting material derivatives if possible.

  • Catalyst Deactivation: The amine starting material, the imine intermediate, or the final product can sometimes deactivate the reducing agent or catalyst.[1]

    • Solution: Adding the reducing agent portion-wise throughout the reaction can sometimes mitigate this issue.

  • Insoluble Starting Materials: If the aldehyde, ketone, or amine are not fully dissolved in the reaction solvent, it can lead to low or no conversion.[4]

    • Solution: Ensure complete dissolution of all reactants before proceeding with the reaction. You may need to screen for a more suitable solvent system.

Q2: I am observing a significant amount of a byproduct with a similar mass to my starting aldehyde/ketone. What is this and how can I prevent it?

A2: This byproduct is likely the alcohol resulting from the direct reduction of your carbonyl starting material by the reducing agent. This is a common chemoselectivity issue in reductive aminations.[1]

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce both imines and carbonyl groups.[1]

    • Solution 1: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is known for its high selectivity in reducing imines in the presence of aldehydes and ketones.[3] Sodium cyanoborohydride (NaBH₃CN) is also more selective than NaBH₄, particularly at mildly acidic pH.[2]

    • Solution 2 (Two-step process): First, allow the imine to form completely by reacting the amine and carbonyl compound, removing water as it forms. Then, add the reducing agent (e.g., NaBH₄) to reduce the pre-formed imine.[2] This temporal separation can significantly reduce the formation of the alcohol byproduct.

Q3: My final product purity is low after purification. What are common impurities and how can I remove them?

A3: Common impurities in the synthesis of this compound can include unreacted starting materials, the alcohol byproduct from carbonyl reduction, and potentially over-alkylated products if a primary amine was used.[2]

  • Purification Strategies:

    • Acid-Base Extraction: Since the product is an amine, you can use acid-base extraction to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and the purified amine extracted back into an organic solvent.

    • Crystallization: Formation of a salt, such as a hydrochloride or oxalate salt, followed by recrystallization can be a very effective method for purifying amino alcohols.[5][6][7] The purified salt can then be neutralized to yield the free base.

    • Column Chromatography: Silica gel chromatography can be used for purification. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate followed by the addition of methanol or triethylamine) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help prevent tailing of the amine product on the silica gel.

Q4: I am using sodium cyanoborohydride as my reducing agent and I see an unexpected peak in my mass spectrum. What could it be?

A4: When using sodium cyanoborohydride (NaBH₃CN), a potential side reaction is the addition of cyanide to the imine intermediate, resulting in an α-amino nitrile byproduct.[4] This can sometimes account for up to 20% of the product mixture.[4]

  • Solution:

    • If this byproduct is a significant issue, consider switching to a different reducing agent like sodium triacetoxyborohydride (STAB), which does not have this side reaction.

    • Careful control of reaction conditions, such as pH, may help to minimize this side product.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationSelectivity for Imine vs. CarbonylCommon Side Products/Issues
Sodium BorohydrideNaBH₄LowReduction of starting carbonyl
Sodium CyanoborohydrideNaBH₃CNModerate to High (pH dependent)Cyanide addition to imine
Sodium TriacetoxyborohydrideSTABHighNone commonly reported

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Reductive Amination with STAB

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobutan-1-ol (1.0 eq.) and 2-thiophenecarboxaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: Add acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by forming a salt and recrystallizing.

Protocol 2: Purification by Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like isopropanol or ethanol.

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., in isopropanol) or a solution of oxalic acid in the same solvent until precipitation is complete.

  • Crystallization: Cool the mixture to induce crystallization. The crystals can be collected by filtration.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water mixture) to improve purity.[5]

  • Free Base Liberation: Dissolve the purified salt in water and basify with a suitable base (e.g., NaOH) to a pH > 11. Extract the free amine with an organic solvent. Dry the organic layer and remove the solvent to obtain the purified product.

Mandatory Visualizations

experimental_workflow start Start: Reactants reactants 2-Aminobutan-1-ol + 2-Thiophenecarboxaldehyde start->reactants imine_formation Imine Formation (Stir at RT) reactants->imine_formation solvent Solvent (e.g., DCE) + Acetic Acid solvent->imine_formation reduction Reduction imine_formation->reduction stab Add STAB stab->reduction workup Aqueous Work-up (NaHCO3) reduction->workup extraction Extraction workup->extraction purification Purification (Chromatography/Crystallization) extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting guide for low yield in reductive amination.

References

Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of amino alcohol enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Q1: I am not seeing any separation between my amino alcohol enantiomers. What are the most common causes and how can I troubleshoot this?

A1: Achieving chiral separation is a multifactorial process. If you observe no resolution (a single peak), consider the following troubleshooting steps, starting with the most impactful factors.

Troubleshooting Workflow for No Resolution:

NoResolution cluster_csp CSP Considerations cluster_mp Mobile Phase Optimization start Start: No Enantiomeric Resolution csp_check 1. Verify Chiral Stationary Phase (CSP) Selection start->csp_check mobile_phase_check 2. Optimize Mobile Phase csp_check->mobile_phase_check CSP is appropriate csp_details Is the CSP suitable for amino alcohols? Common choices: Polysaccharide-based (Cellulose/Amylose), Cyclodextrin-based, Pirkle-type, Ligand-exchange. csp_check->csp_details derivatization_check 3. Consider Derivatization mobile_phase_check->derivatization_check Optimization ineffective mp_details A. Switch organic modifier (e.g., ethanol to isopropanol). B. Add/adjust acidic/basic additives (e.g., TFA, DEA). C. Change elution mode (Normal Phase <-> Reversed Phase). mobile_phase_check->mp_details temp_check 4. Adjust Temperature derivatization_check->temp_check Derivatization not feasible/effective protocol_check 5. Review Sample Preparation & Injection temp_check->protocol_check No improvement end Resolution Achieved protocol_check->end Problem solved

A troubleshooting workflow for addressing a lack of enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Not all CSPs are effective for all classes of compounds. For amino alcohols, polysaccharide-based (e.g., Chiralpak®, Chiralcel®), cyclodextrin-based, and Pirkle-type columns are often successful.[1][2][3] If you are using a different type of column, consult literature for its applicability to amino alcohols.

  • Mobile Phase Optimization:

    • Normal Phase: This is often the first choice for chiral separations. The ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol) is crucial. Small changes in the percentage of the alcohol modifier can have a significant impact on resolution.

    • Additives: For amino alcohols, which are basic compounds, the addition of a basic additive like diethylamine (DEA) or a competing amine to the mobile phase can improve peak shape and resolution in normal phase chromatography.[4] Conversely, an acidic additive like trifluoroacetic acid (TFA) may be necessary for acidic compounds or in certain reversed-phase or polar organic modes.[4]

    • Reversed Phase: While less common for underivatized amino alcohols, reversed-phase chromatography on certain CSPs (e.g., cyclodextrin-based) can be effective.[1] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[1]

  • Derivatization: If optimizing the CSP and mobile phase is unsuccessful, consider derivatizing your amino alcohol. Derivatization can enhance the interaction with the CSP by introducing functional groups (e.g., aromatic rings for π-π interactions) and improve detectability.[5] Common derivatizing agents include:

    • N-fluorenylmethoxycarbonyl (FMOC) chloride

    • 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl)[5]

    • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6][7] Lowering the column temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[4] However, in some cases, increasing the temperature can improve efficiency and resolution.[8] It is an empirical parameter that should be investigated.

  • Sample Preparation and Injection: Ensure your sample is fully dissolved in the mobile phase to avoid peak distortion. Injecting a sample in a solvent stronger than the mobile phase can lead to band broadening and poor resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: My peaks are tailing or fronting, which is affecting my resolution and quantification. What should I do?

A2: Poor peak shape is often related to secondary interactions, column overload, or issues with the mobile phase.

Troubleshooting Peak Shape Issues:

Problem SymptomPotential CauseRecommended Solution
Peak Tailing - Secondary ionic interactions between the basic amino group and residual silanols on the silica support.- Add a basic modifier to the mobile phase (e.g., 0.1% DEA in normal phase).[4] - Use a CSP with a more inert surface chemistry.
- Column overload.- Reduce the sample concentration or injection volume.
- Mismatched sample solvent and mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting - Column overload.- Dilute the sample or inject a smaller volume.
- High injection volume.- Reduce the injection volume.
Split Peaks - Contamination at the column inlet.- Flush the column with a strong solvent. If the problem persists, replace the inlet frit or the column.
- Column void or channel.- Replace the column.
- Analyte present in multiple ionized states.- If using a buffered mobile phase, ensure the pH is at least 2 units away from the analyte's pKa.
Issue 3: Irreproducible Retention Times and Resolution

Q3: I am observing significant shifts in retention times and resolution between runs. What could be causing this variability?

A3: Irreproducibility in chiral separations can be particularly sensitive to subtle changes in the system.

Logical Flow for Diagnosing Irreproducibility:

Irreproducibility cluster_mp_prep Mobile Phase Checks cluster_equilibration Equilibration Protocol start Start: Irreproducible Results mobile_phase_prep 1. Check Mobile Phase Preparation start->mobile_phase_prep column_equilibration 2. Ensure Adequate Column Equilibration mobile_phase_prep->column_equilibration Mobile phase is correct mp_prep_details A. Freshly prepare mobile phase daily. B. Ensure accurate composition, especially for additives. C. Degas thoroughly to prevent bubbles. mobile_phase_prep->mp_prep_details temp_control 3. Verify Temperature Stability column_equilibration->temp_control Sufficient equilibration time equilibration_details Chiral columns may require longer equilibration times (e.g., 20-30 column volumes). Ensure a stable baseline before injection. column_equilibration->equilibration_details system_check 4. Inspect HPLC System temp_control->system_check Temperature is stable end Consistent Results system_check->end System is functioning correctly

A step-by-step guide to troubleshooting irreproducible results in chiral HPLC.

Detailed Troubleshooting Steps:

  • Mobile Phase Preparation: Chiral separations are highly sensitive to mobile phase composition.

    • Additives: The concentration of acidic or basic additives is critical. Prepare mobile phases carefully and consistently.

    • Water Content (Normal Phase): In normal phase chromatography, trace amounts of water can significantly alter the stationary phase's surface activity and affect reproducibility. Use HPLC-grade solvents and consider storing them over molecular sieves.

    • Freshness: Always use freshly prepared mobile phases.

  • Column Equilibration: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns to achieve a stable state.[9] Ensure a stable baseline is achieved before starting your analytical run. This may require flushing with 20-30 column volumes of the mobile phase.

  • Temperature Control: As mentioned, temperature is a critical parameter. Use a column oven to maintain a consistent and stable temperature throughout the analysis. Fluctuations in ambient temperature can lead to retention time shifts.[6][10]

  • Additive Memory Effect: If you switch between different mobile phases containing different additives (e.g., an acidic and then a basic modifier), residual amounts of the previous additive can remain on the stationary phase, affecting subsequent separations.[9] It is crucial to have a dedicated column for specific methods or to implement a rigorous column washing protocol between different applications.

Experimental Protocols

Protocol 1: General Method Development Strategy for Amino Alcohols on a Polysaccharide-Based CSP (Normal Phase)

This protocol outlines a systematic approach to developing a chiral separation method for a novel amino alcohol.

Workflow for Method Development:

MethodDev start Start: New Amino Alcohol Separation csp_selection 1. Select CSP (e.g., Chiralpak IA, IB, IC) start->csp_selection initial_screening 2. Initial Screening csp_selection->initial_screening eval_resolution Evaluate Resolution (Rs) initial_screening->eval_resolution optimize_modifier 3. Optimize Alcohol Modifier % eval_resolution->optimize_modifier Rs < 1.5 end Final Method eval_resolution->end Rs >= 1.5 optimize_additive 4. Optimize Additive Conc. optimize_modifier->optimize_additive Further optimization needed optimize_temp 5. Optimize Temperature optimize_additive->optimize_temp optimize_temp->end

A systematic workflow for developing a chiral separation method for amino alcohols.

Detailed Steps:

  • Column Selection: Choose a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose. These are known to be effective for a broad range of chiral compounds, including amino alcohols.[5]

  • Initial Screening:

    • Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV (select a wavelength where the analyte absorbs)

  • Optimization of Alcohol Modifier:

    • Based on the screening results, select the alcohol that provides better initial selectivity.

    • Vary the percentage of the alcohol modifier in the mobile phase (e.g., 5%, 10%, 15%, 20%). A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Optimization of Additive Concentration:

    • If peak shape is poor or resolution is still not optimal, adjust the concentration of the basic additive (e.g., DEA from 0.05% to 0.2%).

  • Temperature Optimization:

    • Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Plot the natural logarithm of the separation factor (ln α) versus the inverse of the temperature (1/T) (a van't Hoff plot) to understand the thermodynamic behavior of the separation.[6]

Protocol 2: Sample Derivatization with Marfey's Reagent

This protocol is for the derivatization of amino alcohols to create diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18).

Materials:

  • Amino alcohol sample

  • 1 M Sodium bicarbonate solution

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution in acetone (e.g., 10 mg/mL)

  • 2 M Hydrochloric acid

  • Acetonitrile/Water mixture for dilution

Procedure:

  • Dissolve a known amount of the amino alcohol sample in water.

  • To approximately 50 µL of the sample solution, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of the Marfey's reagent solution.

  • Vortex the mixture and incubate at 40-50 °C for 1 hour.

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 50 µL of 2 M hydrochloric acid.[11]

  • Dilute the sample to the final volume with an acetonitrile/water mixture before injection into the HPLC.

  • Analyze the resulting diastereomers on a C18 column. The separation of the diastereomers will allow for the quantification of the original enantiomers.

References

Technical Support Center: Stability of Thiophene-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with thiophene-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My thiophene-containing compound is degrading during storage. What are the likely causes?

A1: Degradation of thiophene-containing compounds during storage is often due to oxidation, exposure to light, or inappropriate temperature and pH conditions. The thiophene ring is susceptible to oxidation at the sulfur atom, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

Q2: I'm observing unexpected toxicity in my cell-based assays. Could this be related to the stability of my thiophene compound?

A2: Yes, this is a significant possibility. Thiophene-containing compounds can be metabolized by enzymes like cytochrome P450s in cells to form reactive metabolites, such as thiophene S-oxides and epoxides.[1][2][3][4] These reactive species are often electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[1][2][3] The formation of these metabolites is a known cause of drug-induced hepatotoxicity for some thiophene-based drugs.[1][2][3]

Q3: Does the position of substituents on the thiophene ring affect its stability?

A3: Absolutely. The nature and position of substituents have a profound impact on the stability of the thiophene ring. For instance, bulky substituents at the 2- and 5-positions can sterically hinder the approach of oxidizing agents and increase the stability of intermediates like thiophene-S-oxides.[5] Electron-withdrawing or electron-donating groups will also alter the electron density of the ring, influencing its susceptibility to oxidative and electrophilic attack.

Q4: Are there any general strategies to improve the stability of my thiophene-containing compound?

A4: Yes, several strategies can be employed:

  • Storage Conditions: Store compounds in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

  • Use of Antioxidants: In solution, the addition of antioxidants can help to quench free radicals and prevent oxidative degradation.[6]

  • Structural Modification: As mentioned, introducing bulky substituents or modifying electronic properties through substituent changes can enhance stability.[5][7] Replacing the thiophene ring with a more stable bioisostere is another approach in drug design.[4]

  • Formulation: For drug development, formulation strategies such as encapsulation in nanoparticles can improve solubility and protect the compound from degradation.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Unexpected peaks appear in HPLC/LC-MS analysis of my compound over a short period. Photodegradation or oxidation.Prepare solutions fresh and minimize their exposure to light by using amber vials. Degas solvents and consider adding an antioxidant like BHT to the mobile phase if compatible.
My compound's color changes upon dissolution or storage in solution. Formation of colored degradation products, often from oxidation or polymerization.Confirm the identity of the colored species by MS and NMR if possible. Re-evaluate the stability of your compound in the chosen solvent. Test stability in a range of degassed solvents with varying polarity.
Low yield or no product in a reaction involving a thiophene moiety. Instability of the reactant or product under the reaction conditions (e.g., strong acids, oxidizing agents).Test the stability of your starting material under the reaction conditions without the other reagents.[9] If the product is unstable, consider a milder synthetic route or a protective group strategy for the thiophene ring.
Inconsistent results in biological assays. Degradation of the compound in the assay medium, potentially catalyzed by components in the medium or by cellular metabolism.Assess the stability of your compound in the assay medium over the course of the experiment by LC-MS. If degradation is observed, consider reducing the incubation time or using a formulation that enhances stability.
Precipitation of the compound from aqueous solutions. Low aqueous solubility, a common issue with thiophene derivatives.[8]Determine the solubility of your compound in various solvents.[8] For biological assays, consider using a co-solvent (e.g., DMSO) at a low, non-toxic concentration, or explore formulation approaches like nanoparticle encapsulation.[8]

Degradation Pathways and Experimental Workflows

Common Degradation Pathways of the Thiophene Ring

The thiophene ring is primarily susceptible to oxidative degradation, which can proceed through two main pathways, often initiated by chemical oxidants, light, or metabolic enzymes.[1][2][3][5][10]

Oxidative Degradation of Thiophene Ring Thiophene Thiophene Compound Oxidation Oxidation (e.g., P450, H2O2, Singlet O2) Thiophene->Oxidation SOxide Thiophene S-Oxide (Reactive Intermediate) Oxidation->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) Oxidation->Epoxide Epoxidation Dimer Diels-Alder Dimerization SOxide->Dimer NucleophilicAttack Nucleophilic Attack (e.g., Glutathione) SOxide->NucleophilicAttack Rearrangement Rearrangement (e.g., NIH Shift) Epoxide->Rearrangement Epoxide->NucleophilicAttack DimerProduct Dimer Products Dimer->DimerProduct RearrangedProduct Thiophen-2-one / Hydroxy-thiophene Rearrangement->RearrangedProduct Adducts Covalent Adducts (Toxicity) NucleophilicAttack->Adducts

Caption: Oxidative degradation pathways of the thiophene ring.

Experimental Workflow for Troubleshooting Compound Instability

This workflow provides a systematic approach to identifying and addressing the root cause of instability in your thiophene-containing compound.

Troubleshooting Workflow for Compound Instability Start Instability Observed (e.g., new peaks, color change) CheckPurity 1. Confirm Initial Purity (NMR, LC-MS, etc.) Start->CheckPurity StabilityStudy 2. Conduct Forced Degradation Study CheckPurity->StabilityStudy Conditions Test Conditions: - Light vs. Dark - Air vs. Inert Gas - Varied Temperature - Varied pH (acid/base) - Oxidizing Agent (e.g., AIBN, H2O2) StabilityStudy->Conditions Analyze 3. Analyze Degradants (LC-MS, NMR) StabilityStudy->Analyze Identify 4. Identify Degradation Pathway Analyze->Identify Solution 5. Implement Mitigation Strategy Identify->Solution Storage Modify Storage: - Inert atmosphere - Lower temperature - Protect from light Solution->Storage Formulation Modify Formulation: - Use antioxidants - Change solvent/pH - Encapsulation Solution->Formulation Synthesis Modify Synthesis: - Milder reagents - Protective groups Solution->Synthesis

References

Technical Support Center: Scaling Up the Synthesis of 2-[(2-thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 2-[(2-thienylmethyl)amino]-1-butanol. The primary synthetic route discussed is the reductive amination of 2-thiophenecarboxaldehyde with 2-amino-1-butanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation Inefficient Imine Formation: The initial reaction between 2-thiophenecarboxaldehyde and 2-amino-1-butanol to form the imine intermediate is slow or incomplete.pH Adjustment: Ensure the reaction medium is slightly acidic (pH 4-6) to catalyze imine formation. A catalytic amount of acetic acid can be added. • Water Removal: Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during imine formation, which drives the equilibrium towards the product. • Pre-formation: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to ensure sufficient imine formation.
Decomposition of Reducing Agent: The reducing agent (e.g., sodium borohydride) is decomposing before it can reduce the imine.Temperature Control: Add the reducing agent portion-wise at a lower temperature (e.g., 0-5 °C) to control the exothermic reaction. • Choice of Reducing Agent: Consider using a milder or more stable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine over the aldehyde.
Impure Starting Materials: Contaminants in 2-thiophenecarboxaldehyde or 2-amino-1-butanol are interfering with the reaction.Purity Check: Verify the purity of starting materials using techniques like NMR or GC-MS. • Purification: Purify starting materials if necessary (e.g., distillation of the aldehyde).
Formation of Side Products Over-alkylation: The product, a secondary amine, reacts with another molecule of the aldehyde to form a tertiary amine.Stoichiometry Control: Use a slight excess of the amine (2-amino-1-butanol) to favor the formation of the secondary amine. • Controlled Addition: Add the aldehyde slowly to the amine solution to maintain a low concentration of the aldehyde throughout the reaction.
Aldehyde Reduction: The reducing agent is reducing the 2-thiophenecarboxaldehyde to 2-thiophenemethanol.Selective Reducing Agent: Use sodium cyanoborohydride or sodium triacetoxyborohydride, which are less likely to reduce aldehydes at the optimal pH for imine formation. • Two-Step Process: Form the imine first, and then add the reducing agent. This can minimize the exposure of the aldehyde to the reducing agent.
Difficult Purification Emulsion Formation During Workup: The product and byproducts form a stable emulsion during aqueous extraction.Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion. • Solvent Choice: Use a less polar solvent for extraction if possible. • Filtration: Filter the mixture through a pad of Celite to help break the emulsion.
Co-elution of Impurities: Impurities have similar polarity to the desired product, making chromatographic separation difficult.pH Adjustment: During workup, adjust the pH of the aqueous layer to protonate the amine product, allowing for extraction of non-basic impurities with an organic solvent. Then, basify the aqueous layer and extract the product. • Crystallization/Salt Formation: Attempt to crystallize the product or form a salt (e.g., hydrochloride) to facilitate purification.
Scale-Up Challenges Poor Heat Dissipation: The reaction is exothermic, and on a larger scale, the heat cannot be dissipated effectively, leading to side reactions or decomposition.Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient stirring. • Slow Addition: Add reagents, especially the reducing agent, slowly and in a controlled manner to manage the exotherm.
Mixing Issues: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions.Appropriate Stirring: Use an overhead stirrer with a suitable impeller design for the reactor size and viscosity of the reaction mixture. • Baffled Reactor: Use a baffled reactor to improve mixing efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the reductive amination of 2-thiophenecarboxaldehyde with 2-amino-1-butanol. This is typically a one-pot reaction where the aldehyde and amine first form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis, especially for scale-up?

A2: While sodium borohydride (NaBH₄) is a common and cost-effective reducing agent, it can also reduce the starting aldehyde. For better selectivity and control, especially on a larger scale, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. It is milder and highly selective for the reduction of imines in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises concerns about cyanide toxicity in the waste stream.

Q3: What are the critical process parameters to monitor during scale-up?

A3: The most critical parameters are:

  • Temperature: The reaction is often exothermic, especially during the addition of the reducing agent. Maintaining the recommended temperature is crucial to prevent side reactions.

  • pH: The pH should be maintained in the weakly acidic range (4-6) to facilitate imine formation without significantly degrading the starting materials or the product.

  • Addition Rate: The rate of addition of the reducing agent should be carefully controlled to manage the reaction exotherm and minimize side reactions.

  • Stirring/Agitation: Efficient mixing is essential to ensure homogeneity and prevent localized concentration gradients and hot spots.

Q4: How can I minimize the formation of the tertiary amine byproduct?

A4: To minimize the formation of the over-alkylated tertiary amine, you can:

  • Use a slight excess (e.g., 1.1 to 1.2 equivalents) of 2-amino-1-butanol relative to 2-thiophenecarboxaldehyde.

  • Add the 2-thiophenecarboxaldehyde slowly to the solution of 2-amino-1-butanol.

Q5: What is a typical workup and purification procedure for this compound?

A5: A typical workup involves:

  • Quenching the reaction with water or a dilute acid.

  • Adjusting the pH to be basic (e.g., pH > 10) with an aqueous base like sodium hydroxide to deprotonate the amine product.

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with water and then brine.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure.

Purification is commonly achieved through column chromatography on silica gel.

Experimental Protocol: Reductive Amination Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Thiophenecarboxaldehyde

  • 2-Amino-1-butanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-amino-1-butanol (1.1 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add 2-thiophenecarboxaldehyde (1.0 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) in portions, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow Experimental Workflow for Reductive Amination reagents 1. Combine 2-Thiophenecarboxaldehyde, 2-Amino-1-butanol, and Acetic Acid in DCM imine_formation 2. Stir at Room Temperature (Imine Formation) reagents->imine_formation cooling 3. Cool to 0 °C imine_formation->cooling reduction 4. Add NaBH(OAc)₃ (Reduction) cooling->reduction stir_overnight 5. Stir Overnight at Room Temperature reduction->stir_overnight workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) stir_overnight->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_imine Confirm Imine Formation (e.g., by TLC/NMR) start->check_imine check_reducing_agent Evaluate Reducing Agent Activity and Addition start->check_reducing_agent sm_impure Impure? (Yes/No) check_sm->sm_impure imine_no Incomplete? (Yes/No) check_imine->imine_no ra_issue Issue Found? (e.g., Decomposition) check_reducing_agent->ra_issue sm_impure->check_imine No purify_sm Purify Starting Materials sm_impure->purify_sm Yes imine_no->check_reducing_agent No optimize_imine Optimize Imine Formation: - Adjust pH - Remove Water - Increase Reaction Time imine_no->optimize_imine Yes optimize_reduction Optimize Reduction: - Control Temperature - Use Milder Reagent - Portion-wise Addition ra_issue->optimize_reduction Yes

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: Byproduct Identification in 2-Aminobutanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobutanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving 2-aminobutanol?

A1: The most frequently encountered byproducts in 2-aminobutanol reactions depend on the specific reaction type. Key byproducts include:

  • Isomeric Impurities: Primarily 1-amino-2-butanol, which can be difficult to separate from 2-aminobutanol due to similar physical properties.[1][2]

  • Overalkylation Products: In N-alkylation reactions, particularly with dihaloalkanes (e.g., in the synthesis of ethambutol), the secondary amine formed can react further to yield tertiary amines or more complex structures.[3]

  • Dimerization Products: During reductive amination processes, a dimer of the amino alcohol can be formed as a significant byproduct.[4]

  • Oxazolidines: 2-Aminobutanol can react with aldehydes or ketones (present as starting materials, reagents, or impurities) to form cyclic oxazolidine structures.[5][6][7][8]

Q2: How are isomeric impurities like 1-amino-2-butanol formed?

A2: The formation of 1-amino-2-butanol is common when 2-aminobutanol is synthesized from 1,2-epoxybutane via reaction with ammonia. The nucleophilic attack of ammonia can occur at either carbon of the epoxide ring, leading to a mixture of the two isomers.[1][2]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in 2-aminobutanol reactions?

A3: A combination of chromatographic techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile byproducts. Derivatization of the amino and hydroxyl groups is often necessary to improve peak shape and thermal stability.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is essential for separating enantiomers and other non-volatile impurities.[11][12][13][14][15] Since 2-aminobutanol lacks a strong UV chromophore, derivatization with a UV-active agent is a common strategy for enhancing detection.[11]

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak with a Similar Mass to 2-Aminobutanol in GC-MS Analysis.

Possible Cause: This is often indicative of the presence of the isomeric impurity, 1-amino-2-butanol.

Troubleshooting Steps:

  • Confirm Identity: Obtain a reference standard for 1-amino-2-butanol and compare its retention time and mass spectrum with the unknown peak.

  • Optimize GC Method: Adjust the temperature program of your GC method to improve the separation between the 2-aminobutanol and 1-amino-2-butanol peaks. A slower temperature ramp can often enhance resolution.

  • Review Synthesis Route: If synthesizing 2-aminobutanol, consider alternative routes that offer higher regioselectivity to minimize the formation of the 1-amino isomer.

  • Chiral Analysis: Employ a chiral GC or HPLC column to resolve the enantiomers of both 2-aminobutanol and any isomeric impurities, which can aid in confirming their identities.

Issue 2: Higher Molecular Weight Byproducts Detected in N-Alkylation Reactions.

Possible Cause: This suggests overalkylation of the desired N-alkylated product. The primary amine of 2-aminobutanol is alkylated, and the resulting secondary amine can undergo further alkylation.

Troubleshooting Steps:

  • Adjust Stoichiometry: Use a larger excess of 2-aminobutanol relative to the alkylating agent to favor the formation of the mono-alkylated product.

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation reaction.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and portion-wise can help maintain a low concentration of it in the reaction mixture, thereby minimizing overalkylation.

  • Monitor Reaction Progress: Use in-process controls (e.g., TLC, GC, or HPLC) to monitor the formation of the desired product and stop the reaction once it reaches its maximum concentration before significant overalkylation occurs.

Issue 3: Appearance of a Cyclic Byproduct, Especially in the Presence of Carbonyl Compounds.

Possible Cause: Formation of an oxazolidine ring through the reaction of 2-aminobutanol with an aldehyde or ketone.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure that all starting materials and solvents are free from aldehyde or ketone impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials or solvents that could generate aldehydes.

  • pH Control: The formation of oxazolidines can be pH-dependent. Adjusting the pH of the reaction mixture may help to minimize this side reaction.

  • Spectroscopic Analysis: Use NMR (¹H and ¹³C) and IR spectroscopy to confirm the presence of the oxazolidine ring structure.

Quantitative Data Summary

Byproduct TypeTypical ReactionFactors Influencing FormationAnalytical Method
Isomeric Impurities (e.g., 1-amino-2-butanol) Synthesis from 1,2-epoxybutaneReaction temperature, catalyst, nature of the nucleophileGC-MS, Chiral HPLC
Overalkylation Products N-alkylation (e.g., with 1,2-dichloroethane)Reactant stoichiometry, temperature, reaction timeHPLC, LC-MS
Dimerization Products Reductive aminationReducing agent, reaction concentration, temperatureGC-MS, HPLC
Oxazolidines Reactions with aldehydes/ketonesPresence of carbonyl compounds, pH, temperatureNMR, IR, GC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Aminobutanol and Isomeric Impurities with Derivatization

Objective: To separate and identify 2-aminobutanol and its common isomeric impurity, 1-amino-2-butanol.

Methodology:

  • Sample Preparation: To 1 mg of the reaction mixture, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization: Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

Protocol 2: HPLC Analysis of 2-Aminobutanol Purity using UV-Active Derivatization

Objective: To quantify the purity of 2-aminobutanol and detect non-volatile byproducts.

Methodology:

  • Derivatization Reagent: Prepare a solution of (R)-(+)-1-phenylethanesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).[11]

  • Sample Preparation: Dissolve a known amount of the 2-aminobutanol sample in the same organic solvent. Add an excess of the derivatization reagent solution. The reaction proceeds to form a sulfonamide derivative with a strong UV chromophore.[11]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a sodium acetate buffer (e.g., 50mmol/L, pH 3.5).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV at 254 nm.[11]

    • Column Temperature: 30°C.[11]

Visualizations

Byproduct_Formation_Pathways cluster_alkylation N-Alkylation Pathway cluster_synthesis Synthesis Pathway cluster_oxazolidine Oxazolidine Formation 2-AB 2-Aminobutanol Product Desired N-Alkylated Product (e.g., Ethambutol) 2-AB->Product Alkylation RX Alkylating Agent (e.g., 1,2-dichloroethane) RX->Product Overalkylation Overalkylation Byproduct RX->Overalkylation Product->Overalkylation Further Alkylation Epoxybutane 1,2-Epoxybutane 2-AB_synth 2-Aminobutanol Epoxybutane->2-AB_synth Attack at C2 1-AB 1-Amino-2-butanol (Isomeric Byproduct) Epoxybutane->1-AB Attack at C1 NH3 Ammonia NH3->2-AB_synth NH3->1-AB 2-AB_ox 2-Aminobutanol Oxazolidine Oxazolidine Byproduct 2-AB_ox->Oxazolidine Aldehyde Aldehyde/Ketone Aldehyde->Oxazolidine

Caption: Common byproduct formation pathways in reactions involving 2-aminobutanol.

Analytical_Workflow Sample Reaction Mixture Containing 2-Aminobutanol Derivatization Derivatization (e.g., Silylation for GC, UV-tagging for HPLC) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC Analysis Derivatization->HPLC Data_GC Identify Volatile Byproducts (Isomers, Dimers) GCMS->Data_GC Data_HPLC Quantify Purity & Non-volatile Byproducts (Overalkylation, Chiral Purity) HPLC->Data_HPLC

Caption: General analytical workflow for byproduct identification in 2-aminobutanol reactions.

References

Technical Support Center: Overcoming Solubility Challenges of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility limitations of thiophene derivatives. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My thiophene derivative is poorly soluble in aqueous solutions. What are the primary reasons for this?

A1: Thiophene itself is a nonpolar heterocyclic compound, making it inherently insoluble in water.[1] Its derivatives often retain this hydrophobic character. The poor aqueous solubility is primarily due to:

  • Nonpolar Nature: The thiophene ring is nonpolar and does not readily interact with polar water molecules.[1]

  • Lack of Hydrogen Bonding: The sulfur atom in the thiophene ring is not a strong hydrogen bond acceptor, limiting its interaction with water.[1]

  • Crystal Lattice Energy: For solid derivatives, a high crystal lattice energy can make it difficult for water molecules to solvate and dissolve the compound.

Q2: What are the main strategies to improve the aqueous solubility of my thiophene derivative?

A2: There are three main approaches to enhance the solubility of thiophene derivatives:

  • Chemical Modification: Introducing polar functional groups to the thiophene core or creating a more soluble prodrug.[2]

  • Formulation Strategies: Encapsulating the thiophene derivative in a delivery system like nanoparticles.

  • Solvent System Optimization: Using co-solvents to increase the solubility in a mixed solvent system.

Q3: Which functional groups are most effective at increasing the aqueous solubility of thiophene derivatives?

A3: Incorporating polar functional groups that can participate in hydrogen bonding with water is a highly effective strategy. These include:

  • Hydroxyl groups (-OH)

  • Amine groups (-NH2)

  • Carboxylic acid groups (-COOH)

  • Methoxy groups (-OCH3)

The position of these groups on the thiophene ring can also influence their effectiveness.

Q4: What is a prodrug approach, and how can it help with solubility?

A4: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This approach can be used to temporarily mask the lipophilic nature of a thiophene derivative by attaching a water-soluble promoiety. This enhances aqueous solubility for administration, and once in the body, the promoiety is cleaved to release the active drug.

Q5: When should I consider using a nanoparticle-based formulation?

A5: Nanoparticle formulations are particularly useful when chemical modification of the thiophene derivative is undesirable or has failed to produce the required solubility. This approach is also beneficial for targeted drug delivery. Common nanoparticle systems include:

  • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Biocompatible and biodegradable polymers that can encapsulate hydrophobic drugs.

  • Albumin-based nanoparticles: Utilizing a natural protein to carry the drug, which can improve biocompatibility and reduce toxicity.

Troubleshooting Guides

Issue 1: My thiophene derivative precipitates out of solution when I add it to an aqueous buffer.

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit 1. Determine the approximate solubility of your compound in the buffer. 2. Prepare a more dilute solution. 3. Consider using a co-solvent (e.g., ethanol, DMSO) in your buffer, if permissible for your experiment.
pH Effects 1. If your compound has ionizable groups (e.g., carboxylic acid, amine), its solubility will be pH-dependent. 2. Adjust the pH of the buffer to a range where your compound is ionized and therefore more soluble.
"Salting Out" 1. High concentrations of salts in your buffer can decrease the solubility of organic compounds. 2. Try reducing the salt concentration of your buffer if possible.
Compound Instability 1. Ensure your compound is stable in the buffer system. Degradation can lead to less soluble byproducts.

Issue 2: I am trying to formulate my thiophene derivative into nanoparticles, but I am getting poor encapsulation efficiency.

Potential Cause Troubleshooting Steps
Poor Affinity for the Polymer Matrix 1. Ensure the polymer you are using (e.g., PLGA) is appropriate for your specific thiophene derivative. 2. Consider modifying the derivative to increase its interaction with the polymer.
Drug Partitioning into the Aqueous Phase 1. During nanoparticle preparation (e.g., emulsion-based methods), the drug may be partitioning into the external aqueous phase. 2. Optimize the organic and aqueous phase compositions to minimize this. 3. For emulsion methods, try to increase the viscosity of the dispersed phase.
Suboptimal Formulation Parameters 1. Systematically vary parameters such as drug-to-polymer ratio, surfactant concentration, and homogenization/sonication energy.

Data Presentation: Solubility of Thiophene and Derivatives

The following tables provide a summary of solubility data for thiophene and select derivatives to illustrate the impact of different solvents and functional groups.

Table 1: Solubility of Thiophene in Various Solvents

SolventSolubility (mg/mL at 25°C)Reference
Water3.01
EthanolSoluble[1][2]
EtherSoluble[1][2]
BenzeneSoluble[1]
TolueneSoluble[1]

Table 2: Impact of Formulation on the Aqueous Solubility of a Thiophene Derivative (TP 5)

FormulationSolubility in PBS (pH 7.4) (µg/mL)Fold Increase
Free TP 527.641x
TP 5-loaded HSA Nanoparticles691.4~25x

Data extracted from a study on a specific thiophene derivative (TP 5) and may not be representative of all thiophene compounds.

Experimental Protocols

Protocol 1: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol is a general guideline for encapsulating a hydrophobic thiophene derivative into PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Thiophene derivative

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Ice bath

  • Sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and the thiophene derivative in the organic solvent.

  • Aqueous Phase Preparation: Prepare the PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under constant stirring.

    • Sonicate the mixture in an ice bath to form an oil-in-water (o/w) emulsion. The sonication parameters (power, time) will need to be optimized for your specific system.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator to remove the organic solvent. This will cause the PLGA to precipitate, forming solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the centrifugation and resuspension steps 2-3 times to wash away residual PVA and unencapsulated drug.

  • Lyophilization (Optional): The final nanoparticle suspension can be lyophilized for long-term storage.

Protocol 2: Functionalization of a Thiophene Derivative with a Hydrophilic Group (Conceptual)

The specific protocol for adding a functional group will vary greatly depending on the starting material and the desired functional group. Below is a conceptual workflow for the introduction of an amine group, a common strategy to increase hydrophilicity.

Conceptual Steps for Amination:

  • Nitration of the Thiophene Ring: React the thiophene derivative with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This introduces a nitro group (-NO2) onto the ring.

  • Reduction of the Nitro Group: Reduce the nitro group to an amine group (-NH2) using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Purification: Purify the aminated thiophene derivative using appropriate techniques such as column chromatography or recrystallization.

Disclaimer: These are generalized protocols and may require significant optimization for your specific thiophene derivative.

Visualizations

experimental_workflow Workflow for Overcoming Thiophene Derivative Solubility Issues cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_chem_mod Chemical Modification Details cluster_formulation Formulation Details cluster_solvent Solvent System Details cluster_outcome Desired Outcome start Poorly Soluble Thiophene Derivative chem_mod Chemical Modification start->chem_mod Choose Strategy formulation Formulation Strategy start->formulation Choose Strategy solvent Solvent System Optimization start->solvent Choose Strategy add_groups Add Polar Functional Groups (-OH, -NH2, -COOH) chem_mod->add_groups prodrug Prodrug Synthesis chem_mod->prodrug nanoparticles Nanoparticle Encapsulation (PLGA, Albumin) formulation->nanoparticles micelles Micellar Solubilization formulation->micelles cosolvents Use of Co-solvents (Ethanol, DMSO) solvent->cosolvents end Soluble Thiophene Derivative for Experimentation add_groups->end prodrug->end nanoparticles->end micelles->end cosolvents->end

Caption: A logical workflow for addressing the poor solubility of thiophene derivatives.

nanoparticle_prep_workflow PLGA Nanoparticle Preparation Workflow cluster_phase_prep Phase Preparation organic_phase Dissolve PLGA and Thiophene Derivative in Organic Solvent emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Prepare PVA Aqueous Solution aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap collection Nanoparticle Collection and Washing (Centrifugation) solvent_evap->collection final_product Final Nanoparticle Suspension or Lyophilized Powder collection->final_product

Caption: A streamlined workflow for preparing PLGA nanoparticles.

References

Validation & Comparative

Comparative Biological Activity of 2-Aminobutanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-aminobutanol derivatives, supported by available experimental data. This document summarizes key findings, presents quantitative data in structured tables, outlines experimental methodologies, and visualizes relevant biological pathways.

Introduction to 2-Aminobutanol Derivatives

2-Aminobutanol is a chiral chemical building block that serves as a versatile scaffold in the synthesis of a wide range of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimycobacterial, antiplasmodial, antiarrhythmic, and neuroactive effects. The stereochemistry of 2-aminobutanol is a critical determinant of its biological activity, with different enantiomers often exhibiting vastly different potencies and efficacies. This guide explores the structure-activity relationships of several classes of 2-aminobutanol derivatives.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of different 2-aminobutanol derivatives based on available literature.

Table 1: Antimycobacterial Activity of (R)-2-Amino-1-butanol Derivatives against Mycobacterium tuberculosis H37Rv

Compound/DerivativeMinimum Inhibitory Concentration (MIC) (μM)Reference
Ethambutol (Standard)-[1]
Derivative 110.65 - 14.03[1]
Derivative 220.65 - 14.03[1]
Derivative 230.65 - 14.03[1]
Derivative 310.65 - 14.03[1]
Derivative 420.65 - 14.03[1]
Corresponding (S)-EnantiomersNo activity at 20-32 fold higher concentrations[1]

Table 2: Antitubercular Activity of Ethambutol Stereoisomers

StereoisomerRelative PotencyReference
(S,S)-(+)-EthambutolMost Potent[2][3]
(R,R)-(-)-Ethambutol500-fold less potent than (S,S)-enantiomer[2][3]
meso-form12-fold less potent than (S,S)-enantiomer[2]

Table 3: GABA Uptake Inhibition by N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide Derivatives

Compound/DerivativepIC50 (mGAT1-4)Most Potent AgainstpKi (mGAT1 binding)Reference
N-4-chlorobenzylamide3.92 - 5.06mGAT3-[4]
N-benzylamide3.92 - 5.06-4.96[4]

Table 4: Antiplasmodial Activity of 2-Aminothiazole Derivatives against Plasmodium falciparum

Compound/Derivative ClassActivityKey Structural Feature for ActivityReference
2-amino-4-(2-pyridyl) thiazole derivativesActivePhenyl ring with hydrophobic electron-withdrawing groups[5][6]

Table 5: Inhibition of P. falciparum Growth by 2-Amino-1-butanol Enantiomers

EnantiomerActivityReference
D-2-amino-1-butanolEfficient Inhibitor[7]
L-2-amino-1-butanolEfficient Inhibitor[7]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited. Due to limitations in accessing full-text articles, the following are general descriptions of standard protocols.

Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

The antimycobacterial activity of the 2-aminobutanol derivatives was likely determined using a broth microdilution method. A standardized inoculum of Mycobacterium tuberculosis H37Rv is prepared and added to 96-well microtiter plates containing serial dilutions of the test compounds. The plates are incubated at 37°C for a defined period, typically 7-14 days. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity against Plasmodium falciparum is typically assessed using an in vitro culture system. The parasites are cultured in human red blood cells in a suitable medium. Synchronized parasite cultures (usually at the ring stage) are exposed to serial dilutions of the test compounds in 96-well plates. After an incubation period of 48-72 hours, parasite growth is quantified. Common methods for quantification include microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA-intercalating dye like SYBR Green I. The 50% inhibitory concentration (IC50) is then calculated.

GABA Uptake Inhibition Assay

The inhibitory effect of compounds on GABA transporters (GATs) is often measured using synaptosomes prepared from rat brain tissue or cell lines expressing specific GAT subtypes. The assay typically involves the incubation of the synaptosomes or cells with the test compounds and radiolabeled GABA (e.g., [³H]GABA). The reaction is stopped, and the amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter. The IC50 values are then determined by measuring the concentration of the compound that inhibits 50% of the GABA uptake.

Adrenaline-Induced Arrhythmia Model in Rats

To evaluate the antiarrhythmic potential of the xanthone derivatives, an in vivo model of adrenaline-induced arrhythmia in rats is commonly used. Rats are anesthetized, and an electrocardiogram (ECG) is continuously recorded. Arrhythmia is induced by an intravenous injection of adrenaline. The test compounds are administered prior to the adrenaline challenge. The efficacy of the compounds is assessed by their ability to prevent or reduce the incidence and duration of arrhythmias, such as ventricular tachycardia and fibrillation, as observed on the ECG.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

GABAergic_Synapse Derivatives of 4-hydroxybutanamide inhibit GABA transporters (GATs) cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Exocytosis GAT1_pre GAT1 Synaptic_Cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Ion Channel) Synaptic_Cleft->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor (GPCR) Synaptic_Cleft->GABA_B_Receptor GAT3 GAT3 Synaptic_Cleft->GAT3 Uptake Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake by GATs.

Mycobacterial_Cell_Wall_Synthesis Ethambutol inhibits arabinosyltransferases, disrupting cell wall synthesis. cluster_synthesis Arabinogalactan Synthesis cluster_inhibition UDP_Galp UDP_Galp Polyprenyl-P-P-GlcNAc-Rha-Gal Polyprenyl-P-P-GlcNAc-Rha-Gal UDP_Galp->Polyprenyl-P-P-GlcNAc-Rha-Gal Galactosyltransferases Arabinogalactan Arabinogalactan Polyprenyl-P-P-GlcNAc-Rha-Gal->Arabinogalactan Arabinosyltransferases (EmbA/B/C) Mycolyl-Arabinogalactan-Peptidoglycan\n(Cell Wall Core) Mycolyl-Arabinogalactan-Peptidoglycan (Cell Wall Core) Arabinogalactan->Mycolyl-Arabinogalactan-Peptidoglycan\n(Cell Wall Core) Ethambutol Ethambutol ((S,S)-enantiomer) Arabinosyltransferases\n(EmbA/B/C) Arabinosyltransferases (EmbA/B/C) Ethambutol->Arabinosyltransferases\n(EmbA/B/C) Inhibits Mycobacterial Cell Integrity Mycobacterial Cell Integrity Mycolyl-Arabinogalactan-Peptidoglycan\n(Cell Wall Core)->Mycobacterial Cell Integrity

Caption: Inhibition of mycobacterial cell wall synthesis by Ethambutol.

Cardiac_Action_Potential Antiarrhythmic drugs can modulate these ion channels to alter the action potential. cluster_phases Ventricular Action Potential cluster_channels Primary Ion Channels Involved Phase0 Phase 0 (Rapid Depolarization) Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 Na_Channel Voltage-gated Na+ channels (INa) Na_Channel->Phase0 Influx K_Channel_transient Transient outward K+ channels (Ito) K_Channel_transient->Phase1 Efflux Ca_Channel L-type Ca2+ channels (ICa,L) Ca_Channel->Phase2 Influx K_Channel_delayed Delayed rectifier K+ channels (IKr, IKs) K_Channel_delayed->Phase2 Efflux K_Channel_delayed->Phase3 Efflux K_Channel_inward Inward rectifier K+ channels (IK1) K_Channel_inward->Phase4 Efflux

Caption: Phases of the cardiac action potential and associated ion channels.

Experimental_Workflow_MIC General workflow for determining the MIC of antimycobacterial compounds. cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 2-aminobutanol derivatives C Inoculate microtiter plate wells containing compounds and controls A->C B Prepare standardized mycobacterial inoculum B->C D Incubate at 37°C C->D E Assess bacterial growth (visually or with indicator dye) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: General experimental workflow for MIC determination.

References

Unveiling the Potential of Novel Thiophene Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective therapeutic agents is a constant endeavor. In this context, novel thiophene derivatives are emerging as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of these derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed methodologies to aid in their evaluation and potential development.

Thiophene-containing compounds have demonstrated significant potential in medicinal chemistry, with a number of derivatives showing superior efficacy compared to existing drugs.[1][2] This analysis delves into the quantitative measures of their performance, offering a clear comparison with established alternatives.

Anticancer Efficacy: A Clear Advantage in Cytotoxicity

Several novel thiophene derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of the widely used chemotherapeutic agent, doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

A series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, specifically compounds (21), (22), (23), (24), (25), and (26), demonstrated remarkable cytotoxicity against MCF-7, SF-268, and NCI-H460 cancer cell lines, with IC50 values ranging from 0.01 to 0.08 µM.[3] These values are notably lower than those of doxorubicin, indicating a higher potency.[3] Another study highlighted a thiophene derivative, compound (27), which showed significant activity against HEPG-2, HCT-116, and MCF-7 cell lines.[3] Furthermore, certain diaryldithiophene and heteroaryl-thiophene derivatives (compounds 8, 9, 10, and 11) displayed highly potent anti-tumor activity against MCF7 and A549 cell lines, again proving more effective than doxorubicin in these assays.[4]

Here is a summary of the IC50 values for selected novel thiophene derivatives compared to doxorubicin:

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Thiophene Derivatives
Compounds (21)-(26)MCF-7, SF-268, NCI-H4600.01 - 0.08[3]
Compound (27)HEPG-28.48 ± 0.9[3]
HCT-11614.52 ± 2.5[3]
MCF-79.78 ± 1.2[3]
Compounds 8, 9, 10, 11MCF7, A5490.042 - 4.09[4]
Reference Drug
DoxorubicinMCF-70.0428 ± 0.0082[3]
SF-2680.0940 ± 0.0087[3]
NCI-H4600.0940 ± 0.0070[3]

Antimicrobial Activity: Outperforming Standard Antibiotics

In the realm of antimicrobial research, novel thiophene derivatives have shown significant promise, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) than conventional antibiotics. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

One study reported that a synthesized thiophene derivative, compound S1, was a more potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi than the standard drug cefadroxil, with a MIC value of 0.81 µM/ml.[5] Another derivative, compound S4, displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with a MIC of 0.91 µM/ml, also outperforming the standard antifungal, fluconazole.[5] Further research on other thiophene derivatives, compounds 4, 5, and 8, demonstrated strong antibacterial activity against colistin-resistant Acinetobacter baumannii and E. coli, with MIC50 values ranging from 8 to 32 mg/L.[6][7]

The following table summarizes the MIC values for selected novel thiophene derivatives in comparison to standard antimicrobial agents:

Compound/DrugMicroorganismMIC (µM/ml or mg/L)Reference
Novel Thiophene Derivatives
Compound S1S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[5]
Compound S4C. albicans, A. niger0.91 µM/ml[5]
Compounds 4, 5, 8Colistin-resistant A. baumannii16 - 32 mg/L[6][7]
Colistin-resistant E. coli8 - 32 mg/L[6][7]
Reference Drugs
CefadroxilAntibacterialNot specified[5]
FluconazoleAntifungalNot specified[5]

Anti-inflammatory Action: Targeting COX-2 with High Selectivity

Certain novel thiophene derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Their efficacy has been compared to the well-known COX-2 inhibitor, celecoxib.

One thiophene pyrazole hybrid, compound 21, exhibited higher COX-2 inhibition than celecoxib, with IC50 values of 0.67 µM versus 1.14 µM, respectively.[8] Another series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (compounds 29a–d) also proved to be selective COX-2 inhibitors with IC50 values in the range of 0.31–1.40 µM.[8]

A comparison of the COX-2 inhibitory activity of these thiophene derivatives with celecoxib is presented below:

Compound/DrugTargetIC50 (µM)Reference
Novel Thiophene Derivatives
Compound 21COX-20.67[8]
Compounds 29a-dCOX-20.31 - 1.40[8]
Reference Drug
CelecoxibCOX-21.14[8]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Novel thiophene derivatives and reference drug (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the novel thiophene derivatives and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Novel thiophene derivatives and reference antimicrobial agents

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the novel thiophene derivatives and reference drugs in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these novel thiophene derivatives are rooted in their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for their targeted development.

Wnt/β-catenin Signaling Pathway in Cancer

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Some thiophene derivatives exert their anticancer effects by inhibiting this pathway.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_Catenin β-catenin GSK3b->beta_Catenin Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_Catenin Proteasome Proteasome beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes transcription Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->beta_Catenin Inhibits nuclear translocation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a novel thiophene derivative.

Tubulin Polymerization Inhibition in Cancer

Microtubules, composed of tubulin polymers, are essential for cell division. Some thiophene derivatives act as anticancer agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Cell_Division Cell Division Microtubules->Cell_Division Essential for Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Tubulin_Dimers Binds to β-tubulin Thiophene_Derivative->Microtubules Inhibits polymerization

Caption: Mechanism of tubulin polymerization inhibition by a novel thiophene derivative.

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

The COX-2 enzyme plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins. Thiophene derivatives with anti-inflammatory properties often act as selective COX-2 inhibitors.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 signaling pathway by a novel thiophene derivative.

References

Comparative Analysis of Monoamine Transporter Cross-Reactivity: Sertraline vs. Other SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the in-vitro cross-reactivity profiles of leading Selective Serotonin Reuptake Inhibitors (SSRIs), with a focus on Sertraline. This document provides an objective comparison of binding affinities for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, supported by detailed experimental data and protocols.

This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychopharmacological agents. The data presented herein offers a comparative overview of the selectivity of Sertraline against other commonly prescribed SSRIs, namely Paroxetine, Fluoxetine, and Citalopram. The primary focus is on the cross-reactivity with DAT and NET, which can influence the overall therapeutic and side-effect profiles of these antidepressants.

Comparative Binding Affinities of SSRIs

The selectivity of an SSRI is determined by its binding affinity for its primary target, the serotonin transporter (SERT), relative to its affinity for other monoamine transporters. A lower Ki value indicates a higher binding affinity. The data summarized below is derived from in-vitro radioligand binding assays using human embryonic kidney (HEK293) cells expressing the respective recombinant human transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
Sertraline 0.29 12.9 24.8 44.5 85.5
Paroxetine0.1220.2263168.32191.7
Fluoxetine0.811211370149.41691.4
Citalopram1.12261041302330.43687.5

Data presented as the geometric mean from multiple independent experiments. Ki represents the inhibition constant.

Experimental Methodology: Radioligand Binding Assay

The binding affinities of the tested compounds for the human serotonin, norepinephrine, and dopamine transporters were determined through in-vitro competitive radioligand binding assays.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells were stably transfected with plasmids encoding the human SERT, NET, or DAT.

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Upon reaching confluency, cells were harvested, and crude membrane preparations were isolated by homogenization in a lysis buffer (e.g., 50 mM Tris, pH 7.4) followed by centrifugation. The resulting pellet containing the cell membranes was resuspended and stored at -80°C.

2. Radioligand Binding Assay:

  • Assays were conducted in a 96-well plate format.

  • For each transporter, membrane preparations were incubated with a specific radioligand and a range of concentrations of the competing drug (Sertraline, Paroxetine, etc.).

    • SERT Assay: Radioligand: [³H]Citalopram.

    • NET Assay: Radioligand: [³H]Nisoxetine.

    • DAT Assay: Radioligand: [³H]WIN 35,428.

  • Non-specific binding was determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., 10 µM Desipramine for NET).

  • The reaction mixture was incubated to allow for binding equilibrium (e.g., 60 minutes at room temperature).

3. Data Acquisition and Analysis:

  • Following incubation, the bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • The filters were washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters was quantified using a liquid scintillation counter.

  • The resulting data were analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).

  • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assay used to determine the transporter binding affinities.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis HEK_Cells HEK293 Cells Expressing hSERT, hNET, or hDAT Membrane_Prep Cell Lysis & Centrifugation (Membrane Preparation) HEK_Cells->Membrane_Prep Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]Citalopram, etc.) Radioligand->Incubation Test_Compound Test Compound (e.g., Sertraline) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Analysis Non-linear Regression (Calculate IC50 & Ki) Scintillation->Data_Analysis Final_Result Binding Affinity Profile (Ki values) Data_Analysis->Final_Result

Caption: Workflow for Radioligand Binding Assay.

Interpretation and Conclusion

The presented data demonstrates that while all four tested compounds exhibit high affinity for the serotonin transporter, their cross-reactivity with the norepinephrine and dopamine transporters varies significantly. Citalopram is the most selective for SERT, showing minimal affinity for DAT and NET. In contrast, Sertraline displays the highest cross-reactivity for the dopamine transporter among the tested SSRIs. This moderate affinity for DAT is a distinguishing feature of Sertraline's pharmacological profile and may contribute to its unique clinical effects. This comparative guide underscores the importance of evaluating cross-reactivity to understand the full spectrum of a drug's activity.

A Comparative Guide to Novel Catalysts in Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The asymmetric synthesis of amino alcohols continues to be a critical endeavor for researchers and drug development professionals, given their prevalence in pharmaceuticals and biologically active compounds. The development of new, highly efficient, and selective catalysts is paramount for streamlining the synthesis of these valuable chiral building blocks. This guide provides an objective comparison of recently developed catalytic systems for amino alcohol synthesis against established benchmark methods, supported by experimental data.

Performance Benchmarking of Catalytic Systems

The following table summarizes the performance of several novel and established catalysts in the asymmetric synthesis of amino alcohols. Key metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr) are presented for a range of substrates.

Catalyst SystemSubstrateProductYield (%)ee (%)drTON/TOFReference
Novel Catalysts
Cr-L1 (Aza-Pinacol Coupling)Benzaldehyde & N-sulfonyl imineβ-Amino alcohol9598>20:1-[1][2][3]
2-Naphthaldehyde & N-sulfonyl imineβ-Amino alcohol9299>20:1-[1][2][3]
Cyclohexanecarboxaldehyde & N-sulfonyl imineβ-Amino alcohol859615:1-[1][2][3]
[Ir(COD)Cl]₂/SpiroPAP (Asymmetric Hydrogenation)α-Amino acetophenone1-Phenyl-2-aminoethanol>9999.9-up to 100,000[4]
2-Amino-1-(naphthalen-2-yl)ethan-1-one1-(Naphthalen-2-yl)-2-aminoethanol>9999--[5]
Cu(OAc)₂/(S)-DTBM-SEGPHOS (Hydrosilylation/Hydroamination)(E)-2-Methylcinnamaldehyde(1R,2S)-2-Amino-1-phenylpropan-1-ol95>99>20:1-[6][7]
Chalcone(2S,3R)-3-Amino-1,3-diphenylpropan-1-ol76>99>20:1-[7]
Benchmark Catalysts
RuCl₂[(R)-BINAP]₂ (Noyori Asymmetric Hydrogenation)Acetophenone(R)-1-Phenylethanol>9999-up to 2,400,000[8][9]
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>9998--[8]
(R)-Me-CBS (CBS Reduction)Acetophenone(R)-1-Phenylethanol9797--[10][11][12]
1-Indanone(R)-2,3-Dihydro-1H-inden-1-ol9598--[10][11][12]
Sharpless Asymmetric AminohydroxylationStyrene(R)-2-Amino-2-phenylethanol80-9595-99--[13][14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Chromium-Catalyzed Asymmetric Aza-Pinacol Coupling

This protocol describes the synthesis of a chiral β-amino alcohol using a novel chromium-based catalyst.[1][2][3]

Materials:

  • CrCl₂ (3.7 mg, 0.03 mmol, 15 mol%)

  • Chiral Ligand L1 (e.g., a specific chiral bis(oxazoline) ligand) (10.6 mg, 0.033 mmol, 16.5 mol%)

  • Aldehyde (0.2 mmol, 1.0 equiv)

  • N-sulfonyl imine (0.3 mmol, 1.5 equiv)

  • Mn powder (16.5 mg, 0.3 mmol, 1.5 equiv)

  • TMSCl (76 μL, 0.6 mmol, 3.0 equiv)

  • Anhydrous THF (1.0 mL)

Procedure:

  • In a nitrogen-filled glovebox, add CrCl₂, the chiral ligand, Mn powder, and a magnetic stir bar to an oven-dried 4 mL vial.

  • Add anhydrous THF (1.0 mL) to the vial.

  • Add the aldehyde, N-sulfonyl imine, and TMSCl to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 12-24 hours).

  • Upon completion, quench the reaction by adding 200 μL of water.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.

Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones

This protocol details the synthesis of a chiral 1,2-amino alcohol via asymmetric hydrogenation using an iridium catalyst.[4][5]

Materials:

  • α-Amino ketone hydrochloride (0.2 mmol)

  • [Ir(COD)Cl]₂ (0.1 mol%)

  • Chiral SpiroPAP ligand (0.21 mol%)

  • NaOH (0.26 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

  • Hydrogen gas (H₂)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the α-amino ketone hydrochloride, [Ir(COD)Cl]₂, and the chiral SpiroPAP ligand.

  • Add anhydrous DCE (2.0 mL) and the NaOH solution.

  • Seal the tube, and purge with hydrogen gas three times.

  • Pressurize the tube with hydrogen gas to the desired pressure (e.g., 50 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the chiral amino alcohol.

Benchmark Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a standard method for the enantioselective reduction of a ketone to a chiral alcohol using the CBS catalyst.[10][11][12]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 0.6 equiv)

  • Prochiral ketone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution in toluene.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the borane-dimethyl sulfide complex to the flask and stir for 10 minutes.

  • Add a solution of the prochiral ketone in anhydrous THF dropwise to the catalyst mixture over a period of 30 minutes.

  • Stir the reaction at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the chiral alcohol.

Visualizing Reaction Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and catalytic cycles.

Experimental_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Catalyst and Ligand C Add Anhydrous Solvent A->C B Prepare Substrate Solution B->C D Combine Reagents under Inert Atmosphere C->D E Stir at Controlled Temperature D->E F Monitor Reaction Progress (TLC/GC/LCMS) E->F G Quench Reaction F->G Completion H Extraction and Drying G->H I Solvent Evaporation H->I J Column Chromatography I->J K Characterize Pure Product J->K Catalytic_Cycle Catalyst [M-L*] Intermediate1 [M-L*]-Substrate Complex Catalyst->Intermediate1 Substrate Substrate Substrate->Intermediate1 Coordination Product Product Intermediate2 Transition State Intermediate1->Intermediate2 Activation Intermediate2->Catalyst Regeneration Intermediate2->Product Conversion Reagent Reagent Reagent->Intermediate2

References

Thiophene Analogues: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a series of novel thiophene analogues, focusing on their anti-breast cancer properties. The following sections detail their performance in both laboratory (in vitro) and animal (in vivo) studies, supported by experimental data and methodologies.

A recent study presents a compelling case for a series of newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives as potential anti-breast cancer agents.[1][2] The research systematically evaluates a range of these compounds, providing a clear comparison of their efficacy and highlighting promising candidates for further development.

Data Presentation: Comparative Efficacy of Thiophene Analogues

The anti-cancer potential of the synthesized thienopyrimidinone derivatives was quantified through in vitro cytotoxicity assays against the MCF-7 human breast cancer cell line and a non-cancerous breast epithelial cell line, MCF-10A. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative. A lower IC50 value indicates greater potency.

Furthermore, the study extended to in vivo evaluation using a breast cancer mouse xenograft model. The percentage of tumor growth inhibition was measured over eight days of treatment, providing a crucial indication of the compounds' therapeutic potential in a living organism.[2]

CompoundIn Vitro IC50 (µM) on MCF-7 CellsIn Vivo Tumor Growth Inhibition (%) - Day 8
3 5.98 ± 0.099Moderate
4 4.87 ± 0.098Moderate
5 4.76 ± 0.087Moderate
6 4.52 ± 0.085Moderate
7 4.33 ± 0.076Moderate
8 1.26 ± 0.052High
9 2.37 ± 0.053High
10 3.55 ± 0.065Moderate
11 2.48 ± 0.054High
12 3.36 ± 0.063Moderate
13 3.64 ± 0.074Moderate
14 1.19 ± 0.042High
15 1.18 ± 0.032High
Cisplatin 13.34 ± 0.11Not Reported
Milaplatin 18.43 ± 0.13Not Reported

Note: The in vivo results were described qualitatively in the source as showing a similar inhibitory pattern to the in vitro experiments. "High" and "Moderate" are inferred from the IC50 values, with lower IC50 values corresponding to higher expected in vivo activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative potential of the synthesized thiophene analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Culture: MCF-7 (human breast cancer) and MCF-10A (non-cancerous human breast epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the thiophene derivatives for a specified period.

  • MTT Addition: After the incubation period, the media was replaced with fresh media containing MTT solution. The plates were incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model

The in vivo anti-breast cancer activity was evaluated using a mouse xenograft model.[2]

  • Animal Model: Female immunodeficient mice were used for the study.

  • Tumor Cell Implantation: MCF-7 cells were subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment groups received daily administrations of the respective thiophene derivatives, while the control group received a vehicle solution.

  • Tumor Volume Measurement: Tumor size was measured periodically (e.g., every two days) using calipers, and the tumor volume was calculated.

  • Data Analysis: The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group over the treatment period.

Pim-1 Kinase Inhibition Assay

The inhibitory effect of the thiophene derivatives on Pim-1 kinase, a proto-oncogene serine/threonine-protein kinase, was also investigated.[1]

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the Pim-1 kinase enzyme. This is often done using a luminescence-based assay where the amount of ATP consumed is quantified.

  • Reaction Mixture: The assay is typically performed in a multi-well plate containing the Pim-1 enzyme, a kinase substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow the kinase reaction to proceed.

  • Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Data Analysis: The luminescence is measured, and the IC50 value for Pim-1 inhibition is calculated for each compound.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (MCF-7 & MCF-10A) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment_invitro Compound Treatment (Various Concentrations) seeding->treatment_invitro mtt_assay MTT Assay treatment_invitro->mtt_assay pim1_assay Pim-1 Kinase Assay treatment_invitro->pim1_assay ic50 IC50 Determination mtt_assay->ic50 end End: Comparative Analysis ic50->end ic50_pim1 Pim-1 IC50 pim1_assay->ic50_pim1 ic50_pim1->end xenograft Mouse Xenograft Model implantation MCF-7 Cell Implantation xenograft->implantation treatment_invivo Compound Administration implantation->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement inhibition_calc Tumor Growth Inhibition (%) tumor_measurement->inhibition_calc inhibition_calc->end start Start: Synthesis of Thiophene Analogues start->cell_culture start->xenograft

Caption: Experimental workflow for the in vitro and in vivo evaluation of thiophene analogues.

pim1_pathway cluster_downstream Downstream Effects Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates (inactivates) Thiophene Thiophene Analogue Thiophene->Pim1 inhibits Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis promotes

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of thiophene analogues.

References

A Comparative Guide to Chiral Ligands for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of chiral ligand in asymmetric catalysis is paramount. The ability of a chiral ligand to effectively transfer its stereochemical information to a prochiral substrate dictates the success of an asymmetric synthesis. This guide provides an objective comparison of the performance of different classes of chiral ligands in three widely employed transformations: asymmetric hydrogenation, asymmetric epoxidation, and asymmetric Diels-Alder reactions. The information presented is supported by experimental data to aid researchers in selecting the optimal ligand for their specific synthetic challenges.

Asymmetric Hydrogenation: The Quest for Chiral Alkanes

Asymmetric hydrogenation is a fundamental method for the synthesis of chiral compounds, particularly amino acids and their derivatives. The enantioselectivity of this reaction is highly dependent on the chiral phosphine ligand coordinated to a rhodium or ruthenium catalyst. Here, we compare the performance of three prominent classes of chiral phosphine ligands—BINAP, DuPhos, and Josiphos—in the Rh-catalyzed hydrogenation of methyl Z-α-acetamidocinnamate, a benchmark substrate.

Performance of Chiral Phosphine Ligands
LigandCatalyst SystemEnantiomeric Excess (ee%)Yield (%)Reference
(R)-BINAP[Rh(COD)((R)-BINAP)]BF₄>99 (R)>95[1][2]
(S,S)-Chiraphos[Rh(COD)((S,S)-Chiraphos)]BF₄99 (R)95[1]
(R,R)-DuPhos[Rh(COD)((R,R)-DuPhos)]BF₄>99 (R)>95[3]
(R)-(S)-Josiphos[Rh(COD)((R)-(S)-Josiphos)]BF₄>99 (R)>95[4]

Key Observations:

  • All three classes of ligands, BINAP, DuPhos, and Josiphos, demonstrate exceptional enantioselectivity in the asymmetric hydrogenation of methyl Z-α-acetamidocinnamate, consistently achieving over 99% ee.[1][2][3][4]

  • The choice of ligand can be crucial for other substrates, where factors like steric hindrance and electronic properties of the ligand play a more significant role in differentiation.

Asymmetric_Hydrogenation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Prochiral_Alkene Prochiral Alkene (e.g., Methyl Z-α-acetamidocinnamate) Active_Catalyst Active Chiral Catalyst Prochiral_Alkene->Active_Catalyst Substrate Coordination H2 H₂ H2->Active_Catalyst Oxidative Addition Chiral_Ligand Chiral Ligand (e.g., BINAP, DuPhos, Josiphos) Metal_Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Chiral_Ligand->Metal_Precursor Ligand Exchange Metal_Precursor->Active_Catalyst Chiral_Alkane Enantioenriched Alkane Active_Catalyst->Chiral_Alkane Reductive Elimination Epoxidation_Pathways cluster_sharpless Sharpless Asymmetric Epoxidation cluster_jacobsen Jacobsen-Katsuki Epoxidation Allylic_Alcohol Allylic Alcohol Sharpless_Catalyst Ti(O-iPr)₄ / Chiral Tartrate Allylic_Alcohol->Sharpless_Catalyst Coordination Sharpless_Product Chiral Epoxy Alcohol Sharpless_Catalyst->Sharpless_Product Oxygen Transfer (TBHP) cis_Olefin cis-Olefin Jacobsen_Catalyst Mn(salen) Complex cis_Olefin->Jacobsen_Catalyst Approach to Catalyst Jacobsen_Product Chiral Epoxide Jacobsen_Catalyst->Jacobsen_Product Oxygen Transfer (NaOCl) Diels_Alder_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diene Diene (e.g., Cyclopentadiene) Chiral_Catalyst Chiral Lewis Acid (e.g., Oxazaborolidine) Diene->Chiral_Catalyst Diastereoselective [4+2] Cycloaddition Dienophile Dienophile (e.g., Methyl Acrylate) Dienophile->Chiral_Catalyst Coordination & Activation Cycloadduct Enantioenriched Diels-Alder Adduct Chiral_Catalyst->Cycloadduct Product Release

References

Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thiophene-based inhibitors against various biological targets, supported by experimental and computational data. Thiophene, a sulfur-containing heterocyclic scaffold, is a prominent structural motif in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. [1]

This guide summarizes key findings from recent comparative docking studies, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.

Performance of Thiophene-Based Inhibitors: A Quantitative Comparison

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets.[2][3] The following tables summarize the docking scores and in vitro activities of various thiophene derivatives against different enzymes, providing a comparative overview of their inhibitory potential.

Table 1: Anticancer Activity of Thiophene Derivatives
Compound IDTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Cell Line(s)Reference
11b Carbonic Anhydrase IX (CA IX)-5.58176.55MCF-7 (Breast)[4]
8.20HCT-116 (Colon)[4]
11a Carbonic Anhydrase IX (CA IX)Higher than reference11.36MCF-7 (Breast)[4]
10.82HCT-116 (Colon)[4]
Compound 5 FLT3 Kinase-32.435-[5]
Compound 8 FLT3 Kinase-40.55-[5]
Compound 2b Tubulin-5.46Hep3B (Liver)[6]
Compound 2e Tubulin-12.58Hep3B (Liver)[6]
Thiophene-triazine derivative PI3Kα / mTOR-0.008 (against a panel of 9 cell lines)Multiple[7]
Table 2: Activity Against Other Enzyme Targets
Compound IDTarget EnzymeDocking Score (kcal/mol)% Inhibition / MIC / IC50Reference
Compound 6 Acetylcholinesterase (AChE)-79.41%[8][9]
Compound 20 Acetylcholinesterase (AChE)-78.79%[8][9]
Compound 6 Butyrylcholinesterase (BChE)-88.98%[8][9]
Compound 20 Butyrylcholinesterase (BChE)-82.93%[8][9]
Compound S23 DprE1 (M. tuberculosis)-8.51678.125 µg/mL (MIC)[8][9]
Thiophene derivative (TTCP) COVID-19 Main Protease--[10]
Thiophene-pyrazole hybrid COX-2-0.31–1.40 µM (IC50)[11]

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide is derived from studies employing molecular docking simulations, a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3]

Standard Molecular Docking Workflow

A typical molecular docking protocol involves the following key steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D or 3D structure of the thiophene-based inhibitor is created using chemical drawing software. The ligand's geometry is then optimized, and charges are assigned. The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This grid defines the space in which the docking algorithm will search for favorable binding poses of the ligand.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore different conformations and orientations of the ligand within the defined grid box. The algorithm scores each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, typically those with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of binding affinity.

Visualizing a Key Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][12] Its aberrant activation is frequently observed in various cancers, making it a prime target for anticancer drug development.[4][13] Several studies have investigated thiophene-based derivatives as potent inhibitors of PI3K.[1][5][7]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation ThiopheneInhibitor Thiophene-based Inhibitor ThiopheneInhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of thiophene-based compounds.

Visualizing the Research Workflow: Comparative Docking Study

The process of conducting a comparative molecular docking study involves a systematic workflow, from initial target and ligand selection to the final analysis of binding interactions. This structured approach ensures a comprehensive and objective comparison of the inhibitory potential of different compounds.

Docking_Workflow Start Start: Identify Protein Target and Thiophene-based Ligands ProteinPrep Protein Preparation (PDB Download, Cleaning, H+ addition) Start->ProteinPrep LigandPrep Ligand Preparation (2D/3D Structure, Energy Minimization) Start->LigandPrep GridGen Grid Box Generation (Define Active Site) ProteinPrep->GridGen Docking Molecular Docking (Run Docking Algorithm) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Pose Examination) Docking->Analysis Comparison Comparative Analysis (Rank Ligands, SAR) Analysis->Comparison End End: Identify Lead Compounds Comparison->End

Caption: A generalized workflow for a comparative molecular docking study of inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-[(2-Thienylmethyl)amino]-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-[(2-Thienylmethyl)amino]-1-butanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling structurally similar amino alcohols and should be executed in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical splash goggles and face shield.To protect against splashes that can cause severe eye damage.[1][3]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact which can lead to burns and irritation.[1]
Body Chemical-resistant lab coat or apron.To protect against accidental spills and contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for high concentrations.To minimize inhalation of vapors which can irritate the respiratory system.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel must be trained on the specific hazards and handling procedures.

  • Handling: Conduct all work with this compound within a certified chemical fume hood to control vapor inhalation.[1] Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7]

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][2]

Disposal Plan

Chemical waste must be managed in accordance with all federal, state, and local regulations.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste in accordance with regulatory requirements.[4][5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Transfer Chemical Inside Fume Hood prep_materials->handle_transfer Proceed to Handling handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_cleanup Clean Work Area and Equipment handle_experiment->handle_cleanup dispose_waste Collect Waste in Labeled Container handle_cleanup->dispose_waste dispose_ppe Doff and Dispose of Contaminated PPE handle_cleanup->dispose_ppe dispose_store Store Waste in Designated Area dispose_waste->dispose_store

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.